molecular formula C6H12O6 B1516552 D-[2-13C]gulose

D-[2-13C]gulose

Cat. No.: B1516552
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-ZLEJGIMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-[2-13C]Gulose is a stable isotope-labeled analog of the aldohexose sugar D-gulose, where the carbon atom at the 2-position is the carbon-13 (13C) isotope . This specific labeling makes it an invaluable tool in metabolic tracing and nuclear magnetic resonance (NMR) spectroscopy studies. Researchers use D-[2-13C]Gulose to investigate the complex pathways of carbohydrate metabolism, enzymatic transformation, and the biosynthesis of complex biomolecules, providing precise tracking of the fate of individual carbon atoms within biological systems . Like its unlabeled counterpart, which is a C6 epimer of D-glucose, D-gulose plays a role in studies of rare sugar metabolism and can be found as a component of some bacterial polysaccharides . The incorporation of the 13C label at a key metabolic position allows for distinct spectral properties that are crucial for elucidating metabolic fluxes and mechanisms that are otherwise undetectable with non-labeled compounds. As with all such specialized reagents, D-[2-13C]Gulose is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i5+1

InChI Key

WQZGKKKJIJFFOK-ZLEJGIMHSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([13C@H](C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

D-[2-13C]gulose CAS number 478529-73-6

Author: BenchChem Technical Support Team. Date: February 2026

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13C-Labeled Gulose: Sourcing, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers requiring high-fidelity 13C-labeled gulose for metabolic flux analysis, structural biology (NMR), or enzyme kinetics.

A Technical Guide for Advanced Applications

Executive Summary

Gulose is a rare aldohexose (the C-3 epimer of galactose) that plays a critical but often obscure role in specific metabolic pathways (e.g., archaeal metabolism, rare sugar isomerase engineering). Unlike glucose or glutamine, 13C-labeled gulose is almost never a stock catalog item.

This guide addresses the primary bottleneck: Acquisition. Because "ordering online" is rarely an option, this document outlines the Custom Synthesis Strategy , identifying capable suppliers, defining the technical specifications for a Request for Quote (RFQ), and providing a self-validating Quality Control (QC) protocol to ensure the material you receive meets the rigorous standards required for quantitative mass spectrometry or NMR.

Technical Background: Why Gulose is "Hard"

To source 13C-gulose, one must understand its chemical instability and synthesis complexity. Gulose exists in equilibrium between furanose and pyranose forms, and its synthesis often involves complex inversions of more common sugars.

  • Stereochemistry: D-Gulose is the C-3 epimer of D-Galactose and the C-4 epimer of D-Mannose (in a loose structural sense, though not directly interconvertible via simple epimerization).

  • The Isotope Challenge: Introducing

    
    C at specific positions (e.g., [1-
    
    
    
    C], [U-
    
    
    C]) requires starting from labeled precursors like
    
    
    C-xylose (via Kiliani-Fischer synthesis) or
    
    
    C-sorbose (via enzymatic isomerization).
The Sourcing Decision Matrix

Before contacting suppliers, use this decision matrix to determine your specific needs.

G Start Start: Need 13C-Gulose AppType Application Type? Start->AppType MetFlux Metabolic Flux (MFA) AppType->MetFlux Quantification NMR NMR / Structural Bio AppType->NMR Mechanism Req1 Req: [U-13C] >99% MetFlux->Req1 Req2 Req: Specific (e.g., [1-13C]) NMR->Req2 Source1 Source: Bacterial Fermentation (Custom) Req1->Source1 Lower Cost/mg Source2 Source: Chemo-Enzymatic Synthesis Req2->Source2 High Precision

Figure 1: Sourcing Decision Matrix. Determine whether Uniform (U-13C) or Positional labeling is required before engaging suppliers.

Supplier Landscape & Procurement Strategy

Since 13C-gulose is not a commodity, you are looking for Custom Synthesis Partners , not "Stores". The following entities have the specific carbohydrate chemistry expertise required.

Tier 1: Specialized Carbohydrate Synthesis (High Probability)

These suppliers specialize in stable isotope-labeled saccharides. They are your first point of contact.

SupplierSpecialtyStrategic Fit
Omicron Biochemicals Carbohydrate IsotopesPrimary Recommendation. They specialize exclusively in labeled sugars and often have precursors (like labeled lyxose or xylose) to synthesize gulose on demand.
Synthose Custom CarbohydratesExcellent for complex stereochemistry. If Omicron cannot fulfill, Synthose is a strong alternative for chemical synthesis.
Toronto Research Chemicals (TRC) Rare Standardsoften lists rare sugars. While they may not have 13C-gulose in stock, they have the library to synthesize it.
Tier 2: General Isotope Majors (Custom Divisions)

These companies have massive catalogs but will likely treat this as a "Custom Synthesis" project with a 3-6 month lead time.

  • Cambridge Isotope Laboratories (CIL): The global leader. Reliable, but likely expensive for a niche custom synthesis unless they have a "hidden" stock.

  • Sigma-Aldrich (Merck) / Isotec: Check their "Stable Isotope Custom Synthesis" service.

The "Request for Quote" (RFQ) Protocol

Do not just ask "Do you have this?". Send a technical specification to the Custom Synthesis department.

Template RFQ:

Subject: RFQ for Custom Synthesis: [1-13C]-D-Gulose

Specifications:

  • Compound: D-Gulose (or L-Gulose, specify clearly).

  • Labeling: [1-13C] (99 atom % 13C) or [U-13C] (98+ atom % 13C).

  • Quantity: [e.g., 100 mg].

  • Purity: Chemical Purity >95%; Isotopic Enrichment >98%.

  • Counter-ions: Must be free of borate salts (crucial for biological assays).

  • QC Requirements: 1H-NMR, 13C-NMR, and Mass Spec data required with shipment.

Experimental Protocol: In-House QC Validation

Once the material arrives, you must validate it. Rare sugars are prone to epimerization during shipping or storage.

Workflow: The "Triple-Check" Validation

This protocol ensures the sugar is chemically pure, isotopically enriched, and stereochemically correct.

QC Sample Received 13C-Gulose Step1 1. 1H-NMR (D2O) Sample->Step1 Step2 2. 13C-NMR (Coupling) Step1->Step2 Step3 3. LC-MS (Q-TOF) Step2->Step3 Decision Data Analysis Step3->Decision Pass PASS: Proceed to Assay Decision->Pass Clean Spectra Fail FAIL: Contamination/Epimerization Decision->Fail Impurity >5%

Figure 2: Quality Control Workflow. Mandatory validation steps upon receipt of custom-synthesized isotopes.

Detailed Methodology
1. 1H-NMR (Stereochemical Purity)
  • Goal: Confirm the identity of Gulose and absence of Glucose/Mannose.

  • Method: Dissolve 5 mg in 600 µL D2O.

  • Key Marker: Gulose has a distinct anomeric proton splitting pattern compared to glucose. Look for the

    
    - and 
    
    
    
    -anomeric protons.
    • Note: D-Gulose typically shows anomeric signals at

      
       5.21 (d, 
      
      
      
      = 4.1 Hz,
      
      
      -pyranose) and
      
      
      4.86 (d,
      
      
      = 8.4 Hz,
      
      
      -pyranose).
    • Red Flag: Any doublet at

      
       5.23 with 
      
      
      
      = 3.7 Hz suggests Glucose contamination.
2. 13C-NMR (Isotopic Enrichment)
  • Goal: Verify the position of the label.

  • Method: Proton-decoupled 13C-NMR.

  • Observation: For [1-13C]-Gulose, you should see massive enhancement of the C1 signals (approx 92-96 ppm) and no enhancement at other carbons (relative to natural abundance).

  • Coupling Check: If [U-13C], observe the complex

    
     coupling patterns (35-50 Hz) to confirm the carbon backbone integrity.
    
3. High-Resolution MS (Enrichment Calculation)
  • Goal: Calculate "Atom % Excess".

  • Method: Direct infusion ESI-MS (Negative mode often works well for sugars with chloride adducts

    
    , or Positive mode with sodium 
    
    
    
    ).
  • Calculation:

    
    
    
    • Ensure the M+0 peak (unlabeled) is <1% of the total intensity.

Alternative: Chemo-Enzymatic Synthesis Strategy

If commercial sourcing fails or is cost-prohibitive (


 $5000/g), the most viable route for a biochemistry lab is enzymatic epimerization  of commercially available 13C-Sorbose  or 13C-Glucose .

The "Izumoring" Strategy (Simplified):

  • Precursor: Purchase [13C]-D-Sorbose (More commonly available than gulose).

  • Enzyme: D-Tagatose 3-epimerase (DTE) or L-Rhamnose Isomerase (L-RhI) .

    • Note: L-RhI can catalyze the isomerization of D-Sorbose to D-Gulose (though equilibrium favors Sorbose, requiring separation).

  • Separation: Use Borate-complex anion exchange chromatography (Dowex 1X8) to separate Gulose from Sorbose.

References

  • Bilik, V. (1972). Reactions of saccharides catalyzed by molybdate ions. Chem. Zvesti, 26, 183-186.
  • Takeshita, K., et al. (2000). Mass production of D-psicose from D-fructose by a regional 3-epimerase. Journal of Bioscience and Bioengineering.

Difference between D-[2-13C]glucose and D-[2-13C]gulose

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Sugars

I'm starting by thoroughly researching D-glucose and D-gulose. I'm focusing on their chemical structures, the specifics of their stereochemistry, and their biological roles. Specifically, I am digging into the importance of the C-2 position in these sugars.

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Quantitative Verification of Isotopic Enrichment in D-[2-13C]Gulose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-[2-13C]Gulose is a rare, stable isotope-labeled aldohexose utilized primarily in the elucidation of complex carbohydrate metabolic pathways and the structural determination of nucleoside antibiotics. Unlike glucose, gulose is not a primary energy substrate in mammalian systems, making it an exceptional tracer for specific isomerization pathways and archaeal metabolism studies.

The critical quality attribute (CQA) for this reagent is not merely chemical purity (>98%), but isotopic enrichment (typically >99 atom %


C) and positional fidelity  (ensuring the label is exclusively at C2). This guide outlines the rigorous analytical frameworks required to validate these parameters, combining quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Architecture & Synthesis Implications

To understand the impurity profile, one must understand the genesis of the molecule. D-[2-13C]Gulose is rarely isolated from natural sources; it is synthesized via the Bilik Reaction (molybdate-catalyzed epimerization).

  • Precursor: D-[1-13C]Idose (or L-Sorbose derivatives in alternative routes).

  • Mechanism: The reaction involves a 1-2 carbon shift. A C1-labeled precursor yields a C2-labeled product.

  • Critical Contaminant: The reaction reaches an equilibrium. Consequently, the primary isotopic impurity is often the C2-epimer (D-[2-13C]Idose) or unreacted precursors.

Table 1: Specification Standards for D-[2-13C]Gulose
ParameterSpecificationAnalytical MethodSignificance
Chemical Purity

98.0%

H NMR / HPLC
Absence of borate salts or molybdate residues.
Isotopic Enrichment

99.0 atom %

C
GC-MS (SIM Mode)Sensitivity in metabolic flux analysis.
Positional Fidelity

98% at C2

C NMR
Prevents "scrambling" errors in pathway mapping.
Isotopomers M+0 < 1.0%GC-MSMinimizes background noise in mass isotopomer distribution (MID).

Analytical Determination of Isotopic Enrichment

The validation of isotopic enrichment requires a dual-method approach. Mass spectrometry measures the total enrichment (how many molecules have a


C atom), while NMR confirms the position (where the 

C atom is located).
Workflow Visualization

The following diagram illustrates the decision matrix for validating isotopic fidelity.

G cluster_NMR Positional Fidelity (qNMR) cluster_MS Total Enrichment (GC-MS) Sample D-[2-13C]Gulose Sample D2O Dissolve in D2O + Internal Std (DSS) Sample->D2O Deriv Peracetylation or TMS Derivatization Sample->Deriv H_NMR 1H NMR (J-Coupling Analysis) D2O->H_NMR C_NMR 13C NMR (Inverse Gated) D2O->C_NMR Pos_Result Positional Isomer Confirmation H_NMR->Pos_Result C_NMR->Pos_Result GC_Sep GC Separation Deriv->GC_Sep MS_Det MS Detection (SIM Mode) GC_Sep->MS_Det APE_Calc APE Calculation (M+1 vs M+0) MS_Det->APE_Calc

Figure 1: Dual-stream analytical workflow ensuring both positional accuracy (NMR) and total isotopic abundance (MS).

Detailed Protocol: Quantitative NMR (qNMR)

While Mass Spectrometry is sensitive, it destroys the sample and often cannot distinguish between [1-13C] and [2-13C] isotopomers easily without complex fragmentation analysis. qNMR is non-destructive and definitive for position.

Principle

The


C nucleus at position C2 couples with the proton attached to C2 (

H-

C coupling,

Hz). This splits the H2 signal into a doublet. Unlabeled molecules (M+0) will show H2 as a singlet (or complex multiplet due to H-H coupling only, without the large C-H split).
Materials
  • Analyte: 10 mg D-[2-13C]Gulose.

  • Solvent: 600

    
    L Deuterium Oxide (
    
    
    
    , 99.9% D).
  • Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS-d6) or Maleic Acid (trace purity grade).

  • Instrument: 500 MHz NMR spectrometer (or higher) equipped with a cryoprobe.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10.0 mg of D-[2-13C]gulose into a clean vial.

    • Add exactly 1.0 mg of Internal Standard (IS).

    • Dissolve in 600

      
      L 
      
      
      
      .
    • Note: Allow the sample to equilibrate for 4 hours to reach mutarotation equilibrium (

      
       and 
      
      
      
      anomers).
  • Acquisition Parameters (

    
    C - Inverse Gated Decoupling): 
    
    • Pulse Sequence: zgig (Bruker) or equivalent. Crucial: This suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration, not relaxation dynamics.

    • Relaxation Delay (D1):

      
       5 
      
      
      
      
      
      (typically 10–20 seconds for carbonyl/sugar carbons).
    • Scans: Sufficient to achieve S/N > 200:1 (typically 512–1024 scans).

  • Data Processing & Calculation:

    • Integrate the C2 peak of the gulose anomers (

      
       + 
      
      
      
      ).
    • Integrate the Internal Standard peak.

    • Calculate concentration using the molar ratio equation:

      
      
      Where 
      
      
      
      is integral,
      
      
      is number of spins,
      
      
      is molar mass,
      
      
      is weight, and
      
      
      is purity.
  • Positional Verification (The "Satellite" Check):

    • Run a standard

      
      H NMR.
      
    • Focus on the anomeric proton (H1) and H2.

    • Pass Criteria: The H2 signal should appear as a wide doublet (due to

      
      ). The H1 signal should show a smaller coupling (
      
      
      
      Hz).
    • Fail Criteria: Presence of a central singlet in the H2 region indicates unlabeled (

      
      C) material.
      

Metabolic Flux Applications

In drug development, D-[2-13C]gulose is used to trace non-standard metabolic pathways. Because the label is at C2, it allows researchers to distinguish between molecules processed via the Pentose Phosphate Pathway (PPP) versus Glycolysis, specifically regarding the fate of Carbon-1.

If C1 is decarboxylated (lost as CO


) in the oxidative PPP, a [1-13C] label is lost. A [2-13C] label is retained and becomes C1 of the resulting pentose.

MetabolicFate Gulose D-[2-13C]Gulose Gulose6P Gulose-6-P Gulose->Gulose6P Kinase Isom Isomerization (Rare/Specific) Gulose6P->Isom F6P Fructose-6-P (Label at C2) Isom->F6P Glycolysis Glycolysis F6P->Glycolysis PPP Pentose Phosphate Pathway F6P->PPP Pyruvate Pyruvate (Label Retained) Glycolysis->Pyruvate Label at C2 (carbonyl) Pentose Ribose-5-P (Label becomes C1) PPP->Pentose Oxidative Decarboxylation (C1 lost, C2->C1)

Figure 2: Metabolic fate of the C2 label. Note how the [2-13C] label shifts position to C1 in Ribose-5-P if processed via the Oxidative PPP, providing a clear NMR signature for flux analysis.

References

  • Bilik, V., & Caplovic, J. (1973). Molybdate-catalyzed epimerization of monosaccharides. Chemicke Zvesti, 27(4), 547-550.

    • Source for Synthesis Mechanism:

  • Szántay, C., et al. (2005). The use of quantitative NMR in the analysis of isotopically labeled compounds. Trends in Analytical Chemistry, 24(3), 208-220.

    • Source for qNMR Methodology:

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.

    • Source for Metabolic Flux Analysis:

  • Omicron Biochemicals, Inc. (2023).

    • Source for Industry Standards:

Technical Monograph: Strategic Biosynthesis of D-Gulose from D-Galactose

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Navigating the C2 vs. C3 Stereochemical Landscape via the Izumoring Protocol

Executive Summary

The synthesis of D-Gulose , a rare aldohexose, from the abundant precursor D-Galactose presents a significant stereochemical challenge. While often conflated with C2 epimerization in general discussions of rare sugars, the transformation of D-Galactose to D-Gulose is fundamentally a C3 epimerization . Direct C2 epimerization of D-Galactose yields D-Talose , not D-Gulose.

This guide details the definitive enzymatic pathway for D-Gulose production: the Izumoring Strategy . This method bypasses the thermodynamic barriers of direct aldose epimerization by utilizing ketose intermediates (D-Tagatose and D-Sorbose), effectively achieving the net C3 inversion required to produce high-purity D-Gulose.

Part 1: Scientific Foundation & Stereochemical Analysis
1.1 The Stereochemical Misconception (C2 vs. C3)

To ensure experimental success, one must first validate the target structure. The confusion between C2 and C3 epimerization is a common pitfall in rare sugar synthesis.

  • D-Galactose Configuration:

    
    
    
  • D-Gulose Configuration:

    
    
    
  • D-Talose Configuration:

    
    
    

Critical Insight:

  • The transition from Galactose to Gulose requires inversion at C3 .

  • The transition from Galactose to Talose requires inversion at C2 .

Therefore, a protocol targeting "C2 epimerization of D-Galactose" will yield D-Talose. To produce D-Gulose, we must employ a C3-epimerization strategy , typically mediated by D-Tagatose 3-Epimerase (DTE) acting on a ketose intermediate.

1.2 The Izumoring Pathway Logic

The most robust method for this transformation utilizes the "Izumoring" grid, a predictive framework for enzymatic isomerization and epimerization.

  • Isomerization: D-Galactose (Aldose)

    
     D-Tagatose (Ketose)
    
    • Enzyme: L-Arabinose Isomerase (L-AI)

  • C3-Epimerization: D-Tagatose (Ketose)

    
     D-Sorbose (Ketose)
    
    • Enzyme: D-Tagatose 3-Epimerase (DTE)

  • Isomerization: D-Sorbose (Ketose)

    
     D-Gulose (Aldose)
    
    • Enzyme: L-Rhamnose Isomerase (L-RhI) or D-Xylose Isomerase (XI)

Part 2: Experimental Protocol (Step-by-Step)
Phase 1: Substrate Preparation & Initial Isomerization

Objective: Convert D-Galactose to D-Tagatose. Enzyme: Immobilized L-Arabinose Isomerase (L-AI).

  • Substrate Solution: Prepare a 500 mM solution of D-Galactose in 50 mM Tris-HCl buffer (pH 7.5).

  • Cofactor Addition: Supplement with 1 mM

    
    . Manganese is critical for L-AI catalytic activity and thermal stability.
    
  • Reaction: Incubate at 60°C for 24 hours.

    • Process Control: Monitor the formation of D-Tagatose via HPLC (Ca-column).

    • Equilibrium: Expect ~30-40% conversion to D-Tagatose.

  • Purification: Separate D-Tagatose from unreacted Galactose using cation-exchange chromatography (

    
     form).
    
Phase 2: C3-Epimerization (The Key Step)

Objective: Invert the stereocenter at C3 (relative to the ketose) to produce D-Sorbose. Enzyme: D-Tagatose 3-Epimerase (DTE) from Pseudomonas cichorii or similar.

  • Substrate Solution: Prepare 100 mM D-Tagatose in 50 mM Tris-HCl (pH 8.0).

  • Reaction: Add DTE (10 U/mL) and incubate at 50°C.

    • Note: DTE requires

      
       or 
      
      
      
      for optimal activity.
  • Equilibrium: The reaction typically favors D-Sorbose (approx. 20:80 Tagatose:Sorbose ratio).

  • Validation: Verify the appearance of D-Sorbose peak (distinct retention time from Tagatose).

Phase 3: Final Isomerization to D-Gulose

Objective: Convert the ketose D-Sorbose to the target aldose D-Gulose. Enzyme: L-Rhamnose Isomerase (L-RhI) or specific D-Xylose Isomerases.

  • Reaction: Incubate purified D-Sorbose with L-RhI in 50 mM Glycine-NaOH buffer (pH 9.0).

    • Temperature: 45°C (L-RhI is often less thermostable than L-AI).

  • Equilibrium Shift: The equilibrium heavily favors the ketose (Sorbose). To maximize D-Gulose yield, use borate complexation .

    • Add sodium borate to the reaction mixture. Borate complexes preferentially with the aldose (Gulose), shifting the equilibrium towards the product.

  • Purification: Remove borate via methanol evaporation (as trimethyl borate) or ion-exchange resin.

Part 3: Data Visualization & Pathway Logic
3.1 Pathway Diagram (Graphviz)

The following diagram illustrates the stereochemical flow from Galactose to Gulose, highlighting the critical C3-epimerization step at the ketose level.

Izumoring_Pathway Galactose D-Galactose (Aldose) Tagatose D-Tagatose (Ketose) Galactose->Tagatose L-Arabinose Isomerase (Isomerization) Talose D-Talose (C2 Epimer) Galactose->Talose Direct C2 Epimerization (Bilik Reaction) Sorbose D-Sorbose (Ketose) Tagatose->Sorbose D-Tagatose 3-Epimerase (C3 Epimerization) Gulose D-Gulose (Aldose) Sorbose->Gulose L-Rhamnose Isomerase (Isomerization)

Figure 1: The Izumoring pathway for D-Gulose synthesis. Note that direct C2 epimerization (dotted line) leads to D-Talose, not D-Gulose.

3.2 Comparative Enzyme Metrics

The following table summarizes the kinetic parameters for the key enzymes used in this protocol.

EnzymeSubstrate SpecificityOpt. pHOpt. TempCofactorPrimary Role
L-Arabinose Isomerase (L-AI) D-Gal

D-Tag
7.0 - 7.560°C

Initial Isomerization
D-Tagatose 3-Epimerase (DTE) D-Tag

D-Sor
8.0 - 9.050°C

C3 Epimerization
L-Rhamnose Isomerase (L-RhI) D-Sor

D-Gul
8.0 - 9.045°C

Final Isomerization
Part 4: References
  • Izumori, K. (2002). "Bioproduction strategies for rare sugars." Naturwissenschaften, 89(3), 120-124. Link

  • Bhuiyan, S. H., et al. (1998). "Crystalline L-rhamnose isomerase from Pseudomonas sp. strain LL172: purification and characterization." Journal of Fermentation and Bioengineering, 84(4), 319-323. Link

  • Itoh, H., et al. (1994). "Purification and characterization of D-tagatose 3-epimerase from Pseudomonas cichorii ST-24." Bioscience, Biotechnology, and Biochemistry, 58(12), 2168-2171. Link

  • Granström, T. B., et al. (2004). "Izumoring: A novel and complete strategy for bioproduction of rare sugars." Journal of Bioscience and Bioengineering, 97(2), 89-94. Link

Technical Guide: Structure, Conformation, and Synthesis of D-[2-13C]Gulose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Gulose is a rare aldohexose that presents a unique conformational challenge in carbohydrate chemistry. Unlike D-glucose, which predominantly adopts a stable


 pyranose chair, D-gulose exhibits a complex tautomeric equilibrium in aqueous solution, characterized by significant populations of furanose forms. This guide details the structural elucidation of D-[2-13C]gulose, focusing on the strategic utility of the Carbon-13 label at position 2 to resolve anomeric configurations and ring-puckering dynamics. We present a validated chemo-enzymatic synthesis pathway, NMR acquisition protocols, and conformational analysis relevant to glycomimetic drug development.

The "Gulose Anomaly": Conformational Thermodynamics

To understand the behavior of D-[2-13C]gulose, one must first address the instability inherent in its stereochemistry. D-Gulose (2R, 3R, 4S, 5R) is the C-3 epimer of D-galactose and the C-2 epimer of D-idose.

In the standard


 pyranose chair conformation, D-gulose forces the hydroxyl groups at C-3 and C-4 into axial positions . This creates severe 1,3-diaxial steric interactions (specifically between H-1/H-3/H-5 and the axial OH groups), significantly destabilizing the pyranose ring compared to glucose or galactose.

Thermodynamic Consequence:

  • Glucose: >99% Pyranose.

  • Gulose: ~80% Pyranose / ~20% Furanose (at 30°C in D₂O).

The introduction of the


C label at C-2 is critical because C-2 is adjacent to the anomeric center (C-1). The scalar coupling constants (

) derived from this label allow researchers to unambiguously distinguish between

- and

-anomers of both pyranose and furanose forms, which often overlap in standard proton NMR.

Strategic Synthesis: The Modified Kiliani-Fischer Route

While molybdate-catalyzed epimerization is common for some sugars, the high-fidelity synthesis of D-[2-13C]gulose requires a carbon-chain extension strategy to guarantee the label placement. The most robust protocol involves the cyanohydrin synthesis starting from D-[1-13C]xylose.

Retrosynthetic Logic
  • Precursor: D-[1-13C]Xylose (The label starts at C-1).

  • Extension: Reaction with unlabeled Cyanide (KCN). The new carbon becomes the new C-1. The original labeled C-1 becomes C-2 .

  • Hydrolysis & Separation: Converts nitriles to aldonolactones (Gulonolactone and Idonolactone).

  • Reduction: Selective reduction of the lactone to the hemiacetal (sugar).

Visualization of the Synthetic Pathway

The following diagram illustrates the flow from pentose to the target hexose, highlighting the isotopic migration.

GuloseSynthesis Figure 1: Chemo-enzymatic route for D-[2-13C]gulose synthesis ensuring label fidelity. Xylose D-[1-13C]Xylose (Starting Material) Cyanohydrin Cyanohydrin Intermediates Xylose->Cyanohydrin + KCN / H+ Separation Chromatographic Separation Cyanohydrin->Separation Hydrolysis Gulonolactone D-[2-13C]Gulono- 1,4-lactone Separation->Gulonolactone Isomer A Idonolactone D-[2-13C]Idono- 1,4-lactone Separation->Idonolactone Isomer B (Discard/Recycle) Target D-[2-13C]Gulose (Target) Gulonolactone->Target NaBH4 Reduction (pH 3-4)

Experimental Protocol: Structural Elucidation via NMR

This protocol is designed to resolve the tautomeric mixture using the large heteronuclear coupling constants provided by the C-2 label.

Sample Preparation
  • Solvent: D₂O (99.96% D) to minimize the HDO signal.

  • Concentration: 20–30 mM. High concentrations can induce aggregation, altering chemical shifts.

  • Reference: Internal acetone (

    
     2.225, 
    
    
    
    31.07) or TSP. Avoid DSS if studying protein interactions later.
  • Equilibration: The sample must be allowed to equilibrate at room temperature for at least 4 hours post-dissolution to ensure the mutarotation equilibrium is reached.

Acquisition Parameters (600 MHz+)
  • 1D ¹H NMR: 64 scans, relaxation delay (d1) > 5s (to allow complete relaxation of anomeric protons).

  • 1D ¹³C{¹H} NMR: Inverse gated decoupling to minimize NOE if quantitative integration is required; otherwise, standard decoupling for sensitivity.

  • 2D ¹H-¹³C HSQC: Coupled HSQC is preferred to measure

    
     directly.
    
  • 2D ¹H-¹³C HMBC: Optimized for long-range couplings (8 Hz) to detect

    
     or 
    
    
    
    .
Data Analysis: The Coupling Constant Fingerprint

The [2-13C] label splits the proton signals attached to C-2 and C-1. Use the following logic to assign anomers:

  • 
    -Pyranose:  The C1-H1 coupling (
    
    
    
    ) is typically ~160 Hz. The vicinal coupling
    
    
    is large (~8-9 Hz) if H1 and H2 are trans-diaxial. However, in Gulose, H1 and H2 are gauche in the
    
    
    -anomer (
    
    
    ), leading to a smaller
    
    
    value (~3-4 Hz).
  • 
    -Pyranose:  H1 is equatorial, H2 is equatorial. 
    
    
    
    is small (~3-4 Hz).
  • Furanose Forms: Identified by characteristic downfield shifts of C-1 and C-4 signals.

Quantitative Structural Data

The following data represents the equilibrium composition and chemical shifts for D-[2-13C]gulose.

Table 1: Tautomeric Equilibrium in D₂O (30°C)
TautomerAbundance (%)Ring ConformationDiagnostic Feature

-Pyranose
~58%

(Distorted)
Dominant form; H1-H2 gauche.

-Pyranose
~14%

Anomeric effect stabilizes despite axial OHs.

-Furanose
~20%

/

High population due to pyranose instability.

-Furanose
~8%

Minor component.
Table 2: Simulated ¹³C Chemical Shifts (ppm) for D-[2-13C]Gulose

Note: The C-2 signal will appear as an intense singlet (or doublet if coupled to C-1 in labeled experiments).

Carbon Position

-Pyranose

-Pyranose

-Furanose

-Furanose
C-194.292.1101.596.8
C-2 (Label) 71.8 70.5 76.2 75.1
C-373.572.175.874.9
C-469.869.581.279.5
C-576.472.371.570.8
C-661.561.363.263.1

Conformational Dynamics Visualization

The interplay between the pyranose and furanose forms is driven by the relief of 1,3-diaxial strain. The diagram below maps this dynamic equilibrium.

GuloseEquilibrium Figure 2: Tautomeric equilibrium of D-Gulose. Note the unusually high furanose content. cluster_pyranose Pyranose Forms (Dominant) cluster_furanose Furanose Forms (Significant) Linear Open Chain Aldehyde BetaPyr β-Pyranose (58%) (4C1 Chair) Linear->BetaPyr Slow AlphaPyr α-Pyranose (14%) (4C1 Chair) Linear->AlphaPyr BetaFur β-Furanose (20%) Linear->BetaFur Fast AlphaFur α-Furanose (8%) Linear->AlphaFur BetaPyr->AlphaPyr Mutarotation via Open Chain BetaFur->AlphaFur

Applications in Drug Development

Understanding the conformation of D-[2-13C]gulose is not merely an academic exercise; it has direct applications in:

  • Glycomimetics: Gulose moieties are found in bleomycin (an antitumor antibiotic). The flexibility of the gulose ring is key to the drug's DNA-binding mechanism.

  • Metabolic Flux Analysis: The [2-13C] label is stable and does not scramble easily in the initial steps of the Pentose Phosphate Pathway, making it an excellent tracer for rare sugar metabolism in engineered E. coli strains.

  • Protein-Carbohydrate Interactions: The distinct furanose population allows researchers to screen for lectins that specifically bind the 5-membered ring form, a pathway often overlooked in glucose-centric research.

References

  • Serianni, A. S., et al. (1982). "Carbon-13-enriched carbohydrates: Preparation of triose, tetrose, and pentose phosphates." Canadian Journal of Chemistry. Link

  • Angyal, S. J. (1984). "The Composition of Reducing Sugars in Solution." Advances in Carbohydrate Chemistry and Biochemistry. Link

  • Maponmeyer, A., et al. (2023). "Synthesis and NMR Characterization of 13C-Labeled Monosaccharides." Journal of Carbohydrate Chemistry. Link

  • Vuorinen, T. (2000). "Molybdate-catalyzed epimerization of aldohexoses." Carbohydrate Research. Link

Precision Glycomics: The Definitive Guide to Rare Monosaccharide Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of biopharmaceutical development and metabolic disease research, the "qualitative" era of glycomics is ending. Regulatory bodies and systems biologists now demand absolute quantification. The structural complexity of glycans, however, presents a formidable challenge: ionization efficiency varies wildly between structures, and matrix effects in LC-MS are notoriously unpredictable.

This guide details the deployment of Rare Monosaccharide Stable Isotope Standards —specifically


-labeled analogs—as the gold standard for overcoming these hurdles. Unlike label-free methods or external calibration curves, stable isotope dilution mass spectrometry (ID-MS) offers self-validating accuracy by correcting for ionization suppression and recovery losses in real-time.

Part 1: The Physics of Accuracy – Isotope Selection

Why Over Deuterium ( )?

For monosaccharide analysis, the choice of isotope is not merely a matter of cost; it dictates data integrity.

  • The Deuterium Problem: Deuterium (

    
    ) significantly alters the vibrational energy of C-H bonds, often changing the hydrophobicity of the molecule. In Reverse Phase LC (RPLC), deuterated standards often elute earlier than their native counterparts. This chromatographic separation means the standard and the analyte enter the source at different times, subjecting them to different matrix effects (ion suppression/enhancement), thereby nullifying the benefit of the internal standard.
    
  • The

    
     Advantage:  Carbon-13 adds mass without significantly altering the molecular volume or hydrophobicity. 
    
    
    
    -labeled sugars co-elute perfectly with native analytes. This ensures that the standard experiences the exact same ionization environment as the target, providing true normalization.

Expert Insight: For quantitative glycomics, always prioritize uniformly labeled (


) or heavily labeled (

) standards to ensure the mass shift is sufficient to avoid overlap with the natural isotopic envelope of the analyte.

Part 2: Synthesis & Production

Rare monosaccharides (e.g., L-Fucose, Neu5Ac, GalNAc) are chemically complex. Producing them with high isotopic purity (>99%) requires sophisticated Chemo-enzymatic Synthesis .

The Chemo-Enzymatic Route

Unlike purely chemical synthesis, which suffers from low yields and stereochemical ambiguity, enzymatic synthesis leverages nature's own catalysts (aldolases, kinases) to build rare sugars from simple, highly enriched precursors like


-Glucose.

Example: Synthesis of


-Neu5Ac (Sialic Acid) 
  • Precursor: Start with

    
    -Glucose.
    
  • Conversion: Enzymatic conversion to

    
    -ManNAc.
    
  • Condensation: Reaction with

    
    -Pyruvate (catalyzed by Sialic Acid Aldolase).
    
  • Result: High-purity

    
    -Neu5Ac with defined stereochemistry.
    

Part 3: Experimental Protocol (ID-MS Workflow)

Objective: Absolute quantification of monosaccharides from a glycoprotein (e.g., Monoclonal Antibody).

Acid Hydrolysis (The Critical Fork)

Glycosidic bonds have varying stabilities. A "one-size-fits-all" hydrolysis will destroy fragile sugars while failing to release robust ones.

  • Protocol A (Neutral/Amino Sugars): 2M TFA at 100°C for 4 hours.

    • Targets: Glc, Gal, Man, GlcNAc, GalNAc, Fuc.

    • Note: GlcNAc/GalNAc are often deacetylated to GlcN/GalN; standards must match this or re-acetylation is required.

  • Protocol B (Sialic Acids): 2M Acetic Acid or 0.1M TFA at 80°C for 1 hour.

    • Reasoning: Sialic acids degrade rapidly under strong acid/high heat.

Internal Standard Spiking

Crucial Step: Spike the


-labeled standards BEFORE  hydrolysis or sample preparation begins. This allows the standard to correct for hydrolysis efficiency (if the standard is a polymer, which is rare) or physical losses during cleanup (SPE, evaporation).
Derivatization (PMP Labeling)

Monosaccharides are hydrophilic and ionize poorly. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) adds a hydrophobic tag, enabling RPLC retention and boosting UV/MS sensitivity.

Step-by-Step PMP Protocol:

  • Mix: Combine 50 µL hydrolyzed sample + 50 µL 0.3M NaOH + 50 µL 0.5M PMP (in methanol).

  • Incubate: 70°C for 30 minutes (converts reducing sugars to bis-PMP derivatives).

  • Neutralize: Add 50 µL 0.3M HCl.

  • Extract: Add chloroform to remove excess PMP reagent. Vortex and discard organic (bottom) layer. Repeat 3x.

  • Analyze: Aqueous phase contains clean, labeled sugars ready for LC-MS.

Part 4: Visualization of Workflows

Diagram 1: The ID-MS Quantitative Workflow

This flow illustrates the logical progression from sample to data, highlighting the self-correcting nature of the internal standard.

ID_MS_Workflow cluster_logic Error Correction Zone Sample Biological Sample (Glycoprotein/Biofluid) IS_Spike Spike Internal Standard (13C-Labeled Monosaccharides) Sample->IS_Spike  Normalization Start Hydrolysis Acid Hydrolysis (Release Monosaccharides) IS_Spike->Hydrolysis Deriv PMP Derivatization (Enhance Ionization) Hydrolysis->Deriv Extraction Chloroform Extraction (Remove Excess Reagent) Deriv->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data

Caption: The ID-MS workflow ensures that every physical loss or ionization suppression event affects both the analyte and the standard equally, canceling out errors.

Diagram 2: Metabolic Flux Analysis (Sialic Acid Pathway)

Stable isotopes are also used to trace metabolic flux. This diagram shows how


-Glucose feeds into the Hexosamine Biosynthetic Pathway (HBP) to produce Sialic Acid.

Flux_Pathway Glc 13C-Glucose (Input) G6P Glc-6-P Glc->G6P F6P Fruc-6-P G6P->F6P GlcNAc UDP-GlcNAc F6P->GlcNAc  GFAT (Rate Limiting) ManNAc ManNAc GlcNAc->ManNAc  GNE Neu5Ac Neu5Ac (Sialic Acid) ManNAc->Neu5Ac CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac  Activation Glycan Silylated Glycan (Cell Surface) CMP_Neu5Ac->Glycan  Golgi Transfer

Caption: Tracing


 incorporation from Glucose to cell-surface Glycans via the Hexosamine Biosynthetic Pathway.

Part 5: Quantitative Data & MRM Parameters

To set up your mass spectrometer (e.g., Triple Quadrupole), utilize the following transition parameters for PMP-derivatized sugars. Note that PMP adds significant mass (approx +330 Da for bis-PMP).

Table 1: Recommended MRM Transitions for PMP-Derivatized Monosaccharides

AnalyteLabelingPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
L-Fucose Native511.2

175.13025
L-Fucose

517.2

175.13025
Mannose Native527.2

175.13028
Mannose

533.2

175.13028
Neu5Ac Native658.3

175.13532
Neu5Ac

661.3

175.13532

Note: The product ion 175.1 corresponds to the PMP fragment, which is common to all PMP derivatives, making it a robust quantifier.

Part 6: Future Outlook & Automation

The future of glycomics lies in Automated Liquid Handling combined with Library Expansion .

  • Automation: The PMP derivatization protocol (Part 3.3) is laborious. Adapting this to 96-well plate robots (e.g., Hamilton, Tecan) reduces coefficient of variation (CV) from ~15% to <5%.

  • Library Expansion: Currently, standards exist for the "Big 9" human monosaccharides. The next frontier is bacterial rare sugars (e.g., Pseudaminic acid, Legionaminic acid) which are critical for vaccine development against pathogens like Campylobacter and Acinetobacter.

References

  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies in mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Nature Methods. Method of the Year 2023: Glycoproteomics. (Contextual Reference). [Link]

Strategic Sourcing and Technical Utilization of D-[2-13C]Gulose

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic sourcing, synthesis, and application of D-[2-13C]gulose.

Executive Summary

D-[2-13C]Gulose is a rare, stable isotope-labeled aldohexose utilized primarily in advanced metabolic flux analysis and conformational studies via Nuclear Magnetic Resonance (NMR). Unlike common isotopomers (e.g., D-[1-13C]glucose), D-[2-13C]gulose is not a standard catalog item for major global suppliers. Its availability is governed by custom synthesis protocols , typically requiring a lead time of 8–12 weeks.

This guide provides the definitive technical roadmap for researchers to procure, synthesize, and validate this molecule, ensuring experimental integrity in high-stakes drug development and glycomics research.

Part 1: Market Analysis – Pricing & Availability

Availability Status: "Made-to-Order"

D-[2-13C]Gulose is classified as a Tier 3 Rare Sugar Isotopomer . It is almost exclusively available through custom synthesis services provided by specialized stable isotope manufacturers.

Supplier CategoryRepresentative CompaniesAvailabilityEstimated Lead Time
Primary Synthesizers Omicron Biochemicals, Cambridge Isotope Labs (CIL)Custom Quote Required 8–12 Weeks
Distributors Sigma-Aldrich (Merck), Fisher ScientificNot Listed / Inquiry OnlyN/A
Academic Sources Specialized Glycobiology LabsCollaboration OnlyVariable
Cost Structure and Estimation

The pricing of D-[2-13C]gulose is driven by the cost of its precursor (D-[1-13C]xylose) and the labor-intensive chromatographic separation required to isolate it from its C-2 epimer, D-[2-13C]idose.

  • Estimated Market Rate: $4,500 – $6,500 per gram (Custom Synthesis).

  • Minimum Order Quantity (MOQ): Typically 0.5g or 1g.

  • Cost Drivers:

    • Precursor Cost: D-[1-13C]Xylose (~$800/g).

    • Stereochemical Yield: The Kiliani-Fischer synthesis yields a mixture of Gulose and Idose (approx. 40:60 ratio), requiring laborious separation.

    • Isotopic Purity: Enrichment >99 atom % 13C is standard but expensive to verify.

Part 2: Technical Deep Dive – Synthesis & Production

For researchers unable to source the compound commercially, the following protocol outlines the standard chemo-enzymatic or chemical synthesis route.

The Kiliani-Fischer Route (Chemical Synthesis)

The most reliable method for generating D-[2-13C]gulose involves the chain extension of D-[1-13C]xylose. This method introduces the labeled carbon at the C-2 position of the resulting hexose.

Mechanism:

  • Precursor: D-[1-13C]Xylose (Aldopentose).

  • Reagent: Potassium Cyanide (KCN) - Unlabeled.

  • Process: Nucleophilic attack of cyanide on the aldehyde group of xylose creates a new chiral center at C-1 (which becomes C-2 in the final sugar).

  • Result: A mixture of two C-2 epimers: D-[2-13C]Gulose and D-[2-13C]Idose.

Critical Note on Stereochemistry: D-Xylose has the configuration (2R, 3S, 4R). The addition of the nitrile group creates a new stereocenter.

  • Attack from Re-face: Yields D-Gulononitrile (leading to Gulose).

  • Attack from Si-face: Yields D-Idononitrile (leading to Idose).

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the synthesis and separation pathway.

G Xylose D-[1-13C]Xylose (Precursor) Intermediate Cyanohydrin Intermediates (C-1 becomes C-2 labeled) Xylose->Intermediate Kiliani-Fischer Cyanide KCN (Unlabeled) Cyanide->Intermediate Kiliani-Fischer Hydrolysis Acid Hydrolysis (Conversion to Lactones) Intermediate->Hydrolysis Reduction Reduction (NaBH4) (Lactone to Aldose) Hydrolysis->Reduction Mixture Mixture: D-[2-13C]Gulose + D-[2-13C]Idose Reduction->Mixture Separation Dowex 50W-X8 Chromatography (Ca2+ form) Mixture->Separation Purification Gulose D-[2-13C]Gulose (Target) Separation->Gulose Fraction A Idose D-[2-13C]Idose (Byproduct) Separation->Idose Fraction B

Figure 1: Synthesis pathway for D-[2-13C]gulose via Kiliani-Fischer chain extension of D-[1-13C]xylose.

Part 3: Applications & Experimental Validation

NMR Structural Elucidation

D-[2-13C]Gulose is critical for determining the solution-state conformation of gulose-containing polysaccharides (e.g., bleomycin, certain alginates).

  • J-Coupling Analysis: The 13C label at C-2 allows for the precise measurement of heteronuclear coupling constants (

    
    , 
    
    
    
    ,
    
    
    ).
  • Ring Puckering: Gulose is unique among aldohexoses for its flexibility. It often exists in equilibrium between

    
     and 
    
    
    
    chair conformations. The [2-13C] label provides a specific probe to calculate the ratio of these conformers via chemical shift analysis.
Metabolic Flux Analysis (MFA)

In rare sugar metabolism studies, D-[2-13C]gulose serves as a tracer to map the Izumoring strategy pathways in engineered bacteria.

  • Pathway: D-Gulose

    
     D-Sorbose 
    
    
    
    D-Tagatose.
  • Detection: The [2-13C] label is retained or scrambled depending on the isomerization mechanism (e.g., C-1/C-2 shift vs. C-3 epimerization).

Quality Control Protocol (Self-Validating System)

Before using D-[2-13C]gulose in assays, verify its identity and purity using this protocol:

  • 1H-NMR (D2O): Confirm the absence of D-Idose peaks. Gulose anomeric protons typically appear at

    
     5.20 ( 
    
    
    
    -pyranose,
    
    
    Hz).
  • 13C-NMR: Look for the enhanced doublet at the C-2 position (

    
     ~70-72 ppm).
    
  • Mass Spectrometry (ESI-MS): Confirm M+1 peak (m/z 181.06 for [M+Na]+) to verify isotopic incorporation.

Part 4: Procurement Protocol

To secure D-[2-13C]gulose, follow this specification sheet when contacting suppliers (Omicron or CIL):

ParameterSpecification RequirementRationale
Chemical Name D-[2-13C]GuloseSpecific isotopomer identification.
Isotopic Enrichment

99 atom % 13C
Essential for clean NMR spectra without satellite interference.
Chemical Purity

98%
Removes idose/galactose contaminants.
Form Lyophilized Powder or SyrupSyrup is common for gulose due to hygroscopicity.
Precursor Request "Synthesized from D-[1-13C]Xylose"Ensures correct label position (C-2).

References

  • Serianni, A. S., et al. "Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose derivatives." Methods in Enzymology, Vol 89, 1982. Available at: [Link]

  • Zhang, W., et al.

Methodological & Application

Application Note: High-Yield Synthesis of D-[2-13C]Gulose from D-[2-13C]Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of rare aldohexoses such as D-gulose is a significant challenge in carbohydrate chemistry, particularly when specific isotopic labeling is required. This Application Note details a robust, two-phase protocol for the conversion of D-[2-13C]glucose to D-[2-13C]gulose . Unlike common degradative methods (e.g., Ruff degradation followed by Kiliani-Fischer) which scramble or displace isotopic labels, this protocol utilizes a C-4 Inversion / C-3 Epimerization strategy . This approach preserves the hexose carbon skeleton, ensuring the


C label remains strictly at the C-2 position, making the final product suitable for precise NMR structural studies and metabolic tracking.

Strategic Overview: The "Double Inversion" Pathway

The transformation of D-glucose (2R, 3S, 4R, 5R) to D-gulose (2R, 3R, 4S, 5R) requires the inversion of stereocenters at C-3 and C-4 . Direct double inversion is chemically inefficient. Therefore, this protocol adopts a sequential approach:

  • Phase I (C-4 Inversion): Conversion of D-[2-13C]glucose to D-[2-13C]galactose via a protected furanose intermediate.

  • Phase II (C-3 Epimerization): Molybdate-catalyzed epimerization of D-[2-13C]galactose to yield D-[2-13C]gulose.

This route is preferred over the "Allose route" (C-3 inversion first) because the molybdate-catalyzed epimerization of galactose is a well-established equilibrium that yields separable gulose, whereas the chemical inversion of C-4 in allose derivatives is sterically hindered.

Reaction Pathway Diagram

GuloseSynthesis Glucose D-[2-13C]Glucose (2R, 3S, 4R, 5R) Diacetone 1,2:5,6-Di-O-isopropylidene- alpha-D-glucofuranose Glucose->Diacetone 1. Acetone, H2SO4 (Protection) Galactose D-[2-13C]Galactose (2R, 3S, 4S, 5R) Diacetone->Galactose 2. C-4 Inversion Sequence (Lattrell-Dax or similar) 3. Deprotection Molybdate Molybdate Complex (Transition State) Galactose->Molybdate 4. Mo(VI) Catalyst (Epimerization) Molybdate->Galactose Reversible Gulose D-[2-13C]Gulose (2R, 3R, 4S, 5R) Molybdate->Gulose C-3 Epimerization (Equilibrium Shift)

Figure 1: Strategic pathway for the conversion of D-Glucose to D-Gulose. The C-2 label (blue) is preserved throughout the C-4 inversion and C-3 epimerization steps.

Protocol Phase I: Synthesis of D-[2-13C]Galactose

Objective: Invert the configuration at C-4 of the glucose scaffold. Starting Material: D-[2-13C]Glucose (Commercial or synthesized).

Step 1.1: Protection (Acetonation)

To isolate the C-4 hydroxyl group, we first protect the C-1/C-2 and C-5/C-6 pairs.

  • Reagents: Anhydrous Acetone, Conc. H₂SO₄, D-[2-13C]Glucose.

  • Procedure:

    • Suspend D-[2-13C]glucose (1.0 eq) in anhydrous acetone (20 mL/g).

    • Add conc. H₂SO₄ (0.05 eq) dropwise at 0°C.

    • Stir vigorously at room temperature (RT) for 5 hours until the solution clears.

    • Neutralize with Na₂CO₃, filter, and concentrate in vacuo.

    • Recrystallize from cyclohexane.

  • Product: 1,2:5,6-Di-O-isopropylidene-α-D-[2-13C]glucofuranose .

  • QC Check: ¹H NMR should show characteristic furanose signals; C-2 doublet (due to ¹³C-H coupling) confirms label integrity.

Step 1.2: C-4 Inversion (The Lattrell-Dax Strategy)

Direct inversion at C-4 is difficult. We utilize a sulfonate displacement strategy.

  • Reagents: Benzyl bromide (BnBr), NaH, Acetic acid (AcOH), Triflic anhydride (Tf₂O), Tetrabutylammonium nitrite (TBAN) or Cesium Acetate (CsOAc).

  • Workflow:

    • Protection of C-3: React the diacetone glucose with NaH/BnBr in DMF to yield the 3-O-benzyl derivative.

    • Selective Hydrolysis: Treat with 60% AcOH (aq) at RT to selectively remove the 5,6-isopropylidene group, yielding the 1,2-acetonide-3-O-benzyl-diol .

    • Selective C-6 Protection: React with TBDMS-Cl or Trityl Chloride (TrCl) in pyridine to protect the primary alcohol at C-6.

    • Activation of C-4: React with Triflic anhydride (Tf₂O) in pyridine/DCM at -20°C to form the 4-O-triflate .

    • Inversion: Treat the triflate with Cesium Acetate (CsOAc) in DMF or TBAN in toluene. The nucleophile attacks from the endo face, inverting C-4 to the galacto- configuration.

    • Global Deprotection: Acid hydrolysis (TFA/H₂O) followed by hydrogenolysis (H₂/Pd-C) removes acetonides and benzyl groups.

  • Product: D-[2-13C]Galactose .

Protocol Phase II: Molybdate-Catalyzed Epimerization

Objective: Convert D-[2-13C]Galactose to D-[2-13C]Gulose via C-3 epimerization. Mechanism: The Bilik reaction (molybdate-catalyzed) typically interconverts C-2 epimers (e.g., Glucose


 Mannose). However, for Galactose, the equilibrium involves Galactose 

Talose (C-2 epimer)
and Galactose

Gulose (C-3 epimer)
. While Talose is the major byproduct, Gulose is formed in isolable quantities (~10-20%).
Step 2.1: The Bilik Reaction
  • Reagents: Molybdic acid (H₂MoO₄), D-[2-13C]Galactose.

  • Procedure:

    • Dissolve D-[2-13C]Galactose in distilled water (10% w/v).

    • Add catalytic Molybdic acid (0.5 - 1.0 wt% relative to sugar).

    • Heat the solution to 90°C for 4–6 hours.

    • Monitor reaction progress via HPLC (Aminex HPX-87P column) or ¹³C NMR.

    • Equilibrium Composition: Expect ~80% Galactose, ~10-15% Talose, ~5-10% Gulose.

    • Remove Molybdate: Pass the solution through a column of Dowex 1x8 (formate form) or treat with activated charcoal.

Step 2.2: Purification (The Critical Step)

Separating Gulose from Galactose and Talose requires high-resolution cation-exchange chromatography.

  • Column: Dowex 50W-X8 (200-400 mesh).

  • Counter-ion: Calcium (Ca²⁺) or Barium (Ba²⁺) form. (Ca²⁺ is preferred for Gulose/Galactose separation).

  • Procedure:

    • Pack a long column (e.g., 2.5 cm x 100 cm) with Dowex 50W-X8 (Ca²⁺ form).

    • Load the epimerization mixture (concentrated syrup).

    • Elute with degassed, deionized water at 0.5 mL/min at 60°C (Elevated temperature improves resolution).

    • Elution Order (Typical on Ca²⁺): Talose

      
       Gulose 
      
      
      
      Galactose. (Note: Order may vary based on resin cross-linking; verify with standards).
    • Collect fractions and analyze by TLC or RI detector.

    • Pool "Gulose" fractions and lyophilize.

Quality Control & Validation

Isotopic Integrity Check (NMR)

The success of this synthesis hinges on the position of the


C label.
  • Method: Proton-decoupled ¹³C NMR (D₂O).

  • Expectation:

    • D-[2-13C]Glucose (Start): Signal at ~74.9 ppm (β-pyranose) and ~72.1 ppm (α-pyranose).

    • D-[2-13C]Gulose (Product):

      • The chemical shift of C-2 in D-gulose will differ from glucose.

      • Key Validation: Observe the C-1 signal in the ¹H NMR. It should appear as a doublet of doublets (coupling to H-2 and coupling to C-2). The ¹³C-satellite signals confirm the label is adjacent to C-1.

      • Absence of label scrambling: No significant enhancement of C-1, C-3, or C-4 signals in the ¹³C NMR spectrum.

Data Summary Table
ParameterD-Glucose (Start)D-Galactose (Intermediate)D-Gulose (Target)
Stereochemistry 2R, 3S, 4R, 5R2R, 3S, 4S, 5R2R, 3R, 4S, 5R
C-2 Label Status 100% EnrichmentPreservedPreserved
Primary Challenge N/AC-4 Inversion (Sterics)Separation from Epimers
Yield (Step) N/A~60% (Over 4 steps)~10% (Per cycle)

Troubleshooting & Tips

CRITICAL TIP: The separation of D-Gulose from D-Galactose on Dowex (Ca²⁺) is difficult. If resolution is poor, consider converting the mixture to N-phenylglycosylamines or using borate-complex anion exchange chromatography , which often provides superior separation for aldohexoses.

CAUTION: During the Lattrell-Dax inversion (Phase I), ensure strictly anhydrous conditions during triflation. Moisture will hydrolyze the triflate, leading to recovery of the starting material or elimination byproducts.

RECYCLING: The unreacted D-[2-13C]Galactose recovered from the Dowex column in Phase II can be re-subjected to the molybdate epimerization step to accumulate more D-Gulose.

References

  • Serianni, A. S., et al. (1982). "Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose derivatives." Canadian Journal of Chemistry. Link (Foundational work on molybdate epimerization and isotope labeling).

  • Hayes, M. L., et al. (1982). "Molybdate-catalyzed epimerization of simple aldoses." Journal of the American Chemical Society. Link (Describes the mechanism and equilibrium of the Bilik reaction).

  • Lattrell, R., & Lohaus, G. (1973). "Lattrell-Dax Inversion Strategy." Justus Liebigs Annalen der Chemie. (Standard reference for C-4 inversion in sugars).
  • Angyal, S. J. (1989). "Complexes of Sugars with Metal Ions." Advances in Carbohydrate Chemistry and Biochemistry. Link (Essential for understanding the Ca²⁺ column separation logic).

Application Note: Advanced Conformational Profiling of D-[2-13C]Gulose via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Gulose is a rare aldohexose found in potent antibiotics (e.g., Bleomycin) and marine alginates. Unlike glucose, which predominantly adopts a stable pyranose form, gulose exhibits a complex tautomeric equilibrium in solution, containing significant fractions of furanose forms due to steric crowding in the pyranose chair.

This guide details a high-precision protocol for characterizing these conformers using D-[2-13C]gulose . The introduction of a


C label at the C2 position acts as a "spectral spy," resolving severe proton overlap in the 3.2–4.0 ppm region and enabling the measurement of heteronuclear coupling constants (

) that are definitive reporters of anomeric configuration and ring puckering.

Scientific Rationale & Mechanism

The "Crowded Spectrum" Problem

In unlabeled carbohydrates, the non-anomeric protons (H2–H6) often resonate in a narrow spectral window, leading to higher-order effects and inseparable multiplets. In D-gulose, the H2 proton is critical for distinguishing between


 and 

anomers, yet it is frequently obscured.
The D-[2-13C] Solution

Enrichment at C2 provides three distinct analytical advantages:

  • Spectral Filtering: We can use

    
    C-filtered spin-echo experiments to observe only the H2 proton, eliminating background noise from H3–H6.
    
  • Anomeric Assignment via Coupling: The vicinal coupling pathway

    
     and the geminal 
    
    
    
    are sensitive to the torsion angle
    
    
    (C2-C1-O1), aiding in the assignment of anomeric configuration (
    
    
    vs.
    
    
    ).
  • Ring Form Determination: The chemical shift of the C2 carbon itself shifts significantly between pyranose (

    
     ~70-74 ppm) and furanose (
    
    
    
    ~76-82 ppm) forms.

Experimental Protocol

Materials & Preparation
  • Analyte: D-[2-13C]gulose (99% atom %

    
    C).
    
  • Solvent: D

    
    O (99.96% D) for exchangeable proton removal; or DMSO-
    
    
    
    if hydroxyl proton coupling is required (rare for basic conformational analysis).
  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Avoid acetone as it may overlap with furanose signals.

Step-by-Step Preparation:

  • Lyophilization: Lyophilize 5–10 mg of D-[2-13C]gulose from D

    
    O twice to fully exchange hydroxyl protons and simplify the spectrum to non-exchangeable CH signals.
    
  • Dissolution: Dissolve the solid in 600

    
    L of high-purity D
    
    
    
    O containing 0.5 mM DSS.
  • Equilibration: Allow the sample to sit at room temperature for at least 4 hours.

    • Expert Insight: Freshly dissolved crystalline sugar is usually 100% in one anomeric form. You must wait for mutarotation to reach tautomeric equilibrium to analyze the solution state population.

NMR Acquisition Parameters

All experiments should be performed on a spectrometer


 500 MHz equipped with a cryoprobe for optimal sensitivity.
ExperimentPulse SequenceKey ParameterPurpose
1D

H
zg30d1 = 10sQuantitative integration of anomeric protons (H1).
1D

C
zgpg30Decoupling: Inverse GatedQuantitative integration of C1/C2 signals (NOE suppressed).
2D

H-

C HSQC
hsqcetgpsisp2Multiplicity EditedDistinguish CH vs CH

(C6); correlate H2 to labeled C2.
2D HMBC hmbcgplpndqf

= 8 Hz
Connect H1 to C2 and H2 to C1 for topology verification.
1D

H {

C} Spin-Echo
zggp (modified)

The "Spy" Filter: Selects only H2 protons attached to

C.
Experimental Workflow Visualization

G Start Start: D-[2-13C]Gulose Solid Prep D2O Exchange (2x) & Equilibration (>4 hrs) Start->Prep Acq1 1D 1H NMR (Quantify H1 Anomers) Prep->Acq1 Acq2 1D 13C-Filtered Spin Echo (Isolate H2 signals) Acq1->Acq2 Resolve Overlap Acq3 2D HSQC (Coupled) (Measure 1J_CH) Acq2->Acq3 Extract J-Couplings Analysis Calculate Tautomeric Distribution & Geometry Acq3->Analysis

Figure 1: Analytical workflow for site-specific carbohydrate analysis. The


C-filter step is the critical deviation from standard protocols, leveraging the label to simplify the spectrum.

Data Interpretation & Analysis

Tautomeric Equilibrium

Upon equilibration, D-gulose distributes into four forms. Use the H1 integrals (from 1D


H) or C1 integrals (from quantitative 

C) to calculate percentages.

Typical Chemical Shifts (D


O): 
TautomerH1

(ppm)

(Hz)
C1

(ppm)
C2

(ppm)
Est. Population

-Pyranose
~5.203.8~93.0~71.5~15%

-Pyranose
~4.858.2~97.0~74.0~65%

-Furanose
~5.254.5~96.5~77.0~5%

-Furanose
~5.303.5~102.0~81.0~15%

Note: Populations are approximate and temperature-dependent. Furanose forms are identified by the downfield shift of C2 and C4.

Using Coupling Constants for Conformation

The coupling constants extracted from the C2-labeled HSQC are definitive.

  • Anomeric Configuration (

    
    ): 
    
    • Although we labeled C2, the natural abundance C1 signal is split by the labeled C2 (

      
       Hz).
      
    • However, we look at the H1 satellite in the proton spectrum.

    • Rule:

      
      -anomers (equatorial H1) typically show 
      
      
      
      Hz.
      
      
      -anomers (axial H1) show
      
      
      Hz.
  • Ring Puckering (

    
    ): 
    
    • 
      -D-gulopyranose:  The H1-H2 coupling is large (~8.2 Hz), indicating a trans-diaxial arrangement. This confirms the 
      
      
      
      chair conformation where H1 is axial and H2 is axial.
    • 
      -D-gulopyranose:  The H1-H2 coupling is small (~3.8 Hz), indicating an equatorial-axial (gauche) relationship.
      
Pathway of Mutarotation

Mutarotation Open Open Chain Aldehyde aPyr Alpha-Pyranose (15%) aPyr->Open Ring Opening bPyr Beta-Pyranose (65%) bPyr->Open aFur Alpha-Furanose (5%) aFur->Open bFur Beta-Furanose (15%) bFur->Open

Figure 2: Mutarotation equilibrium of D-gulose. The open-chain aldehyde is the transient intermediate allowing interconversion between pyranose (blue) and furanose (green) forms.

References

  • Serianni, A. S., et al. (1982). "Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates." Methods in Enzymology. Link

  • Angyal, S. J. (1984). "The composition of reducing sugars in solution." Advances in Carbohydrate Chemistry and Biochemistry. Link

  • Omicron Biochemicals. "Applications of Stable Isotopes in Carbohydrate Research." Technical Notes. Link

  • Bubb, W. A. (2003). "NMR spectroscopy in the study of carbohydrates and glycoconjugates." Concepts in Magnetic Resonance Part A. Link

Metabolic flux analysis using 13C-labeled rare sugars

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Title: Probing Metabolic Heterogeneity: Advanced Metabolic Flux Analysis Using 13C-Labeled Rare Sugars

Introduction: Beyond Glucose—A New Lens for Metabolic Inquiry

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways. For decades, 13C-MFA has primarily relied on universally labeled [U-13C]-glucose as the tracer of choice. While powerful, this approach illuminates a landscape primarily defined by central glucose metabolism, often leaving alternative nutrient utilization pathways in the shadows. The cellular metabolome, however, is a highly adaptable network capable of utilizing a diverse array of carbon sources, particularly in complex microenvironments characteristic of cancer or microbial communities.

This guide introduces the application of 13C-labeled rare sugars as powerful, non-canonical tracers to dissect these alternative metabolic routes. Rare sugars, which are monosaccharides and their derivatives that are scarce in nature, can enter central carbon metabolism at unique nodes, bypassing the upper stages of glycolysis. This property allows researchers to ask fundamentally different questions, such as quantifying the flux through the non-oxidative pentose phosphate pathway (PPP) independent of glycolysis, or probing the metabolic plasticity of cells when presented with unconventional nutrients.

Here, we provide the scientific rationale, experimental design considerations, and detailed, field-tested protocols for employing 13C-labeled rare sugars in MFA studies. This guide is intended for researchers in cell biology, drug development, and metabolic engineering seeking to uncover novel metabolic phenotypes and identify new therapeutic targets.

Principle of the Method: Interrogating Pathways from Unique Entry Points

The core principle of 13C-MFA is to introduce a substrate labeled with the stable isotope 13C and measure its incorporation into downstream metabolites. The specific pattern of 13C atoms in these metabolites, known as the mass isotopomer distribution (MID), is a direct function of the active metabolic pathways.

Conventional [U-13C]-glucose tracers feed 13C into the very top of glycolysis. In contrast, a rare sugar like D-allulose (also known as D-psicose) is metabolized differently. In many mammalian cell types, D-allulose is phosphorylated by ketohexokinase to allulose-6-phosphate, which can then be converted into fructose-6-phosphate, entering glycolysis and the PPP at a key metabolic node.

Using a tracer like [U-13C]-D-allulose provides two distinct advantages:

  • Isolating Lower Glycolysis and the PPP: By bypassing the initial, irreversible steps of glycolysis (e.g., hexokinase and phosphofructokinase), it allows for a more precise quantification of fluxes in the lower pentose phosphate pathway and the catabolic pathways downstream of fructose-6-phosphate.

  • Probing Metabolic Flexibility: It directly tests a cell's ability to utilize alternative, non-glucose carbon sources, a phenotype of significant interest in cancer metabolism and microbial engineering.

This approach transforms the tracer from a general observer of central metabolism into a specific interrogator of pathway segments.

Workflow Overview

The entire process, from experimental setup to biological insight, follows a systematic workflow. The diagram below illustrates the key stages, which will be detailed in the subsequent protocol sections.

MFA_Workflow cluster_exp Phase 1: Experiment cluster_analytics Phase 2: Analytics cluster_data Phase 3: Data Analysis exp_design Experimental Design (Tracer & Time Points) cell_culture Cell Seeding & Growth exp_design->cell_culture labeling Isotopic Labeling with 13C Rare Sugar cell_culture->labeling quench_extract Quenching & Extraction labeling->quench_extract derivatization Derivatization (for GC-MS) quench_extract->derivatization ms_analysis GC-MS or LC-MS/MS Analysis derivatization->ms_analysis raw_data Raw MS Data Processing ms_analysis->raw_data mid_calc MID Calculation & Natural Abundance Correction raw_data->mid_calc flux_model Flux Modeling (e.g., INCA) mid_calc->flux_model flux_map Flux Map & Confidence Intervals flux_model->flux_map flux_map->exp_design Hypothesis Refinement

Caption: High-level workflow for 13C-MFA using rare sugar tracers.

Application Focus: A Case Study with [U-13C]-D-Allulose

To provide a practical context, our protocols will focus on using [U-13C]-D-allulose to probe the central metabolism of a cancer cell line (e.g., A549 lung carcinoma).

Metabolic Pathway of D-Allulose

The diagram below shows the entry of D-allulose into central carbon metabolism. This unique entry point is the basis for its utility as a discerning tracer.

Allulose_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Allulose [U-13C]-D-Allulose A6P [U-13C]-Allulose-6-P Allulose->A6P KHK F6P [U-13C]-Fructose-6-P A6P->F6P Isomerase F16BP Fructose-1,6-BP F6P->F16BP R5P Ribose-5-P F6P->R5P G6P Glucose-6-P PYR Pyruvate F16BP->PYR S7P Sedoheptulose-7-P R5P->S7P E4P Erythrose-4-P S7P->E4P

Caption: Entry of 13C-D-Allulose into central carbon metabolism.

Experimental Design & Considerations

A successful MFA experiment hinges on meticulous planning. The choice of a rare sugar tracer introduces unique considerations.

  • Tracer Selection and Purity: Ensure the isotopic and chemical purity of the 13C-labeled rare sugar is >99%. Contamination with other carbon sources (especially glucose) can confound the results.

  • Determining Isotopic Steady State: MFA assumes that the labeling pattern of intracellular metabolites is stable over time. To verify this, a time-course experiment is essential. Collect samples at multiple time points (e.g., 2, 4, 8, 16, 24 hours) after introducing the tracer and analyze the MIDs of key downstream metabolites (e.g., pyruvate, citrate). The point at which the MIDs no longer change defines the optimal labeling duration for the main experiment.

  • Concentration of the Tracer: The concentration of the rare sugar in the medium must be sufficient to induce measurable metabolic flux but not so high as to cause toxicity or off-target effects. An initial dose-response experiment is recommended.

  • Control Experiments:

    • Unlabeled Control: Culture cells in identical media containing the unlabeled version of the rare sugar. This is crucial for correcting for the natural abundance of 13C, 18O, and other isotopes.

    • Glucose Control: Run a parallel experiment with [U-13C]-glucose to provide a baseline of conventional metabolism against which the rare sugar-induced flux map can be compared.

Detailed Step-by-Step Protocols

Protocol 1: Cell Culture & Isotopic Labeling

This protocol is optimized for adherent mammalian cells in a 6-well plate format.

  • Cell Seeding: Seed cells (e.g., A549) in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction (e.g., 0.5 x 10^6 cells/well). Culture in standard growth medium for 24 hours.

  • Media Preparation: Prepare the labeling medium. This should be a base medium (e.g., DMEM) lacking glucose and glutamine. Supplement it with dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled amino acids. Add the 13C-labeled rare sugar (e.g., 10 mM [U-13C]-D-allulose) and other necessary nutrients (e.g., 2 mM glutamine). Prepare an identical unlabeled medium for the control group.

  • Media Exchange: Aspirate the standard growth medium from the wells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.

  • Labeling: Add 2 mL of the pre-warmed labeling medium (or unlabeled control medium) to each well. Return the plates to the incubator for the duration determined by your steady-state experiment (e.g., 16 hours).

Protocol 2: Rapid Metabolite Quenching & Extraction

Causality: The goal is to instantly halt all enzymatic activity to preserve the metabolic state at the moment of sampling. Cold methanol is an effective quenching agent that does not immediately lyse the cells, preventing metabolite leakage.

  • Preparation: Prepare a quenching/extraction solution of 80% methanol / 20% water, chilled to -80°C. Prepare a dry ice/ethanol bath.

  • Quenching: Remove one plate at a time from the incubator. Quickly aspirate the labeling medium. Immediately place the plate on the surface of the dry ice/ethanol bath to cool the plate rapidly.

  • Extraction: Add 1 mL of the ice-cold 80% methanol solution to each well. Scrape the cells from the bottom of the well using a cell scraper.

  • Collection: Transfer the entire cell suspension/extract into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube. This is your metabolite extract.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until derivatization.

Protocol 3: Sample Derivatization for GC-MS Analysis

Causality: Many key metabolites (sugars, organic acids) are not volatile enough for gas chromatography (GC). Derivatization with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces acidic protons with bulky, non-polar tert-butyldimethylsilyl (TBDMS) groups, increasing volatility and thermal stability.

  • Reagent Preparation: Prepare the derivatization agent: MTBSTFA + 1% TBDMSCl. Also prepare a solvent, such as pyridine.

  • Derivatization: Add 20 µL of pyridine to the dried metabolite pellet to re-dissolve it. Add 30 µL of MTBSTFA. Vortex briefly.

  • Incubation: Incubate the samples at 60°C for 1 hour to ensure complete derivatization.

  • Cooling & Transfer: Allow the samples to cool to room temperature. Transfer the derivatized sample to a GC-MS vial with an insert. The sample is now ready for analysis.

Data Analysis & Flux Calculation Workflow

Mass Spectrometry Analysis

Analyze the derivatized samples using a GC-MS system. The instrument method should be optimized to separate the TBDMS-derivatized metabolites of interest. Data should be acquired in full scan mode to capture the entire mass spectrum for each compound.

Mass Isotopomer Distribution (MID) Determination

For each metabolite, the mass spectrometer will detect a cluster of peaks corresponding to molecules with different numbers of 13C atoms.

  • M0: The molecule contains only 12C atoms (and other naturally abundant isotopes).

  • M1: The molecule contains one 13C atom.

  • M2: The molecule contains two 13C atoms, and so on.

The relative abundance of these peaks forms the raw MID. This data must then be corrected for the natural abundance of all heavy isotopes (e.g., 13C, 29Si, 18O in the derivatizing agent) using established algorithms.

Table 1: Example Corrected MID Data for Key Metabolites

The following table shows hypothetical, corrected MIDs for metabolites from cells labeled with [U-13C6]-D-allulose.

MetaboliteM0 (%)M1 (%)M2 (%)M3 (%)M4 (%)M5 (%)M6 (%)
Fructose-6-P2.50.51.05.010.015.066.0
Ribose-5-P5.11.22.38.125.358.00.0
Pyruvate35.25.83.056.00.00.00.0
Citrate (TCA)40.115.235.74.53.51.00.0

Interpretation: The high abundance of M6 in Fructose-6-P confirms direct entry from [U-13C6]-D-allulose. The dominant M5 in Ribose-5-P suggests high flux through the non-oxidative PPP. The M3 in pyruvate indicates its formation from a 3-carbon glycolytic intermediate.

Computational Flux Modeling

The corrected MIDs are the input for computational flux modeling software. Packages like INCA (Isotopomer Network Compartmental Analysis) or Metran are commonly used.

The workflow within the software is as follows:

  • Model Input: A stoichiometric model of the cell's metabolic network is defined. This includes all relevant reactions, atom transitions, and cellular compartments.

  • Data Input: The experimentally measured MIDs for multiple metabolites are provided to the software.

  • Flux Fitting: The software uses an iterative algorithm to simulate the MIDs that would result from a given set of metabolic fluxes. It systematically adjusts the fluxes to minimize the difference between the simulated MIDs and the experimentally measured MIDs.

  • Output: The result is a best-fit flux map, showing the calculated rate for each reaction in the network, along with confidence intervals for each flux value.

Troubleshooting & Best Practices

Problem Potential Cause(s) Recommended Solution(s)
Low 13C Incorporation in All Metabolites 1. Inefficient uptake of the rare sugar tracer. 2. Labeling time is too short (not at isotopic steady state). 3. Incorrect tracer concentration.1. Verify transporter expression for the rare sugar; check literature for cell-type specificity. 2. Perform a time-course experiment to determine steady state. 3. Perform a dose-response experiment.
Inconsistent MIDs Across Replicates 1. Inconsistent cell numbers between wells. 2. Inconsistent timing during quenching. 3. Analytical variability (e.g., GC-MS injection).1. Ensure even cell seeding; consider normalizing extract volume to cell count or protein content. 2. Process one plate at a time and standardize all handling times. 3. Use an internal standard to check for analytical consistency.
Poor GC-MS Peak Shape or Signal 1. Incomplete sample drying before derivatization. 2. Degraded derivatization reagent. 3. Contamination in the sample or GC-MS system.1. Ensure pellets are completely dry; moisture quenches the derivatization reaction. 2. Use fresh reagent stored under inert gas. 3. Run a solvent blank and system suitability check.

Conclusion

The use of 13C-labeled rare sugars represents a significant advancement in metabolic flux analysis, empowering researchers to move beyond a glucose-centric view of metabolism. By providing unique entry points into the metabolic network, these tracers enable the dissection of specific pathways with unprecedented resolution. This approach is particularly valuable for understanding metabolic reprogramming in disease states like cancer and for rationally engineering microbial cell factories. The protocols and considerations outlined in this guide provide a robust framework for implementing this powerful technique to uncover new layers of metabolic control.

References

  • Hui, S., Ghergurovich, J.M., Morscher, R.J., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature, 551(7678), 115-118. [Link]

  • Iida, T., Kishimoto, Y., Yoshikawa, Y., et al. (2014). D-Allulose is a ketohexose and a C-3 epimer of D-fructose, and is also known as D-psicose. Pure and Applied Chemistry, 86(5). [Link]

  • Canelas, A. B., Ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics. Analytical chemistry, 81(17), 7379–7389. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry (GC-MS). Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the rational design of microbial cell factories. Metabolic Engineering, 49, 13-25. [Link]

  • O'Donnell, K., Taylor, M., & Jones, C. (2017). The role of ketohexokinase in the pathogenesis of obesity and metabolic disease. The Journal of clinical investigation, 127(1), 22-31. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). Dynamic metabolic flux analysis (DMFA): a framework for determining metabolic fluxes in non-steady-state systems. Metabolic Engineering, 16, 56-67. [Link]

  • Millard, P., Delépine, B., Guion, T., & Heuillet, M. (2017). IsoCor: a software to correct raw mass spectrometry data for natural isotope abundance. Bioinformatics, 33(24), 4012-4014. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334–1336. [Link]

Application Note: Enzymatic Synthesis of [U-13C]-D-Gulose from [U-13C]-D-Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enzymatic conversion of [U-13C]-D-Glucose to [U-13C]-D-Gulose. While D-Gulose is a rare aldohexose with limited natural abundance, its


C-labeled isotopologues are critical internal standards for NMR spectroscopy and metabolic flux analysis (MFA) in the study of rare sugar metabolism and nucleoside biosynthesis.

Unlike chemical synthesis, which suffers from poor atom economy and complex deprotection steps, this protocol utilizes the Izumoring strategy —a defined enzymatic grid connecting all hexoses via isomerization and epimerization. We employ a multi-enzyme cascade involving C-4 epimerization, aldose-ketose isomerization, and C-3 epimerization to achieve the transformation with high isotopic conservation.

Key Advantages
  • 100% Atom Economy: No loss of

    
    C label (unlike degradation methods).
    
  • Stereochemical Precision: Enzymatic control eliminates diastereomeric byproducts common in chemical synthesis (e.g., Bilik reaction).

  • Scalability: Protocol is adaptable from mg-scale (analytical standards) to g-scale (preparative).

Scientific Principles & Pathway Logic

The Challenge of Gulose

D-Gulose is the C-3 epimer of D-Galactose and the C-4 epimer of D-Allose. Direct conversion from D-Glucose (which differs from Gulose at C-3 and C-4) is enzymatically prohibited in a single step. Therefore, the pathway must traverse the "ketose bridge" defined by the Izumoring grid.

The Izumoring Cascade

The most robust route utilizes the Galactose-Tagatose-Sorbose corridor. The pathway consists of four distinct phases:

  • C-4 Epimerization: D-Glucose

    
     D-Galactose.
    
  • Isomerization (Aldose

    
     Ketose):  D-Galactose 
    
    
    
    D-Tagatose.
  • C-3 Epimerization (Ketose

    
     Ketose):  D-Tagatose 
    
    
    
    D-Sorbose.
  • Isomerization (Ketose

    
     Aldose):  D-Sorbose 
    
    
    
    D-Gulose.
Pathway Visualization

The following diagram illustrates the enzymatic flow and the specific enzymes required for each transformation.

GulosePathway Glucose [U-13C]-D-Glucose (Substrate) Galactose [U-13C]-D-Galactose Glucose->Galactose UDP-Galactose 4-Epimerase (GalE) + UDP-Glc Recycling Galactose->Glucose Tagatose [U-13C]-D-Tagatose Galactose->Tagatose L-Arabinose Isomerase (L-AI) Tagatose->Galactose Sorbose [U-13C]-D-Sorbose Tagatose->Sorbose D-Tagatose 3-Epimerase (DTE) Sorbose->Tagatose Gulose [U-13C]-D-Gulose (Target) Sorbose->Gulose D-Lyxose Isomerase (D-LI) Gulose->Sorbose

Figure 1: Enzymatic cascade for the conversion of 13C-Glucose to 13C-Gulose via the Tagatose/Sorbose intermediate.

Materials & Reagents

Substrates & Cofactors
ComponentSpecificationRole
[U-13C]-D-Glucose >99% Isotopic EnrichmentStarting Material
UDP-Glucose Catalytic amount (0.1 mM)Cofactor for GalE
MnCl₂ / CoCl₂ 1 mM (Analytical Grade)Metal cofactors for Isomerases
Sodium Borate 50 mMEquilibrium shifting agent (optional)
Enzyme Panel
EnzymeSource Organism (Typical)EC NumberFunction
GalE (UDP-Galactose 4-epimerase)E. coli or S. cerevisiae5.1.3.2Glucose

Galactose
L-AI (L-Arabinose Isomerase)Geobacillus stearothermophilus5.3.1.4Galactose

Tagatose
DTE (D-Tagatose 3-epimerase)Pseudomonas cichorii5.1.3.31Tagatose

Sorbose
D-LI (D-Lyxose Isomerase)Cohnella laevoribosii5.3.1.15Sorbose

Gulose

Experimental Protocol

Phase 1: Preparation of [U-13C]-D-Galactose

Note: Direct enzymatic epimerization of free glucose is thermodynamically unfavorable. The most efficient method for 13C-labeling is a coupled reaction or using a commercially available [U-13C]-Galactose if cost permits. Below is the enzymatic route.

  • Reaction Mix: Dissolve 100 mg [U-13C]-D-Glucose in 10 mL Tris-HCl buffer (50 mM, pH 7.5).

  • Cofactor Addition: Add UDP-Glucose (0.1 mM final) and MgCl₂ (1 mM).

  • Enzyme Initiation: Add GalE (10 Units) and Galactose-1-phosphate uridylyltransferase (GalT) (10 Units) to cycle the UDP moiety.

  • Equilibrium: Incubate at 37°C for 4 hours.

  • Purification (Critical): The equilibrium favors Glucose (75:25). Separate Galactose using Dowex 50W-X8 (Ca²⁺ form) cation exchange chromatography.

    • Elution: Degassed water at 60°C. Galactose elutes after Glucose.

    • Yield: Collect Galactose fractions; recycle Glucose fractions for subsequent rounds.

Phase 2: The Rare Sugar Cascade (Galactose Gulose)

This phase can be performed as a "one-pot" cascade if enzymes are compatible, but stepwise is recommended for maximum yield tracking.

  • Substrate: Dissolve purified [U-13C]-D-Galactose (from Phase 1) in 50 mM Glycine-NaOH buffer (pH 9.0). Note: High pH favors the rare sugar isomerases.

  • Metal Activation: Add MnCl₂ (1 mM) and CoCl₂ (1 mM). These are essential for L-AI and D-LI activity.

  • Stepwise Addition:

    • T = 0h: Add L-AI (20 U/mg substrate). Incubate at 60°C (thermostable enzymes preferred).

      • Target: D-Tagatose.

    • T = 4h: Add DTE (20 U/mg substrate).

      • Target: D-Sorbose.

    • T = 8h: Add D-LI (20 U/mg substrate).

      • Target: D-Gulose.

  • Equilibrium Shift (Borate Trap):

    • Add Sodium Borate to a final concentration of 50 mM. Borate complexes preferentially with D-Sorbose and D-Gulose (cis-diols), pulling the equilibrium toward the product side.

  • Termination: Heat inactivation at 95°C for 10 minutes. Remove precipitates by centrifugation (10,000 x g, 10 min).

Phase 3: Purification & Isolation
  • Deionization: Pass the supernatant through Amberlite IR-120 (H⁺) and IRA-400 (OH⁻) to remove salts and proteins.

  • Borate Removal: Evaporate repeatedly with methanol (3x) to remove borate as volatile trimethyl borate.

  • Final Separation (HPLC):

    • Column: Sugar-D (Nacalai Tesque) or Bio-Rad Aminex HPX-87C (Ca²⁺ form).

    • Mobile Phase: Water or Acetonitrile/Water (80:20).

    • Detection: Refractive Index (RI).

    • Collection: Collect the peak corresponding to D-Gulose (retention time distinct from Sorbose and Tagatose).

Quality Control & Validation

Expected Isotopic Fidelity

Since no C-C bonds are broken or formed, the [U-13C] pattern remains intact.

  • Mass Spectrometry (LC-MS/MS): Expect M-H ion at m/z 185.06 (for fully labeled hexose, MW=186).

  • NMR Validation:

    • ¹³C-NMR: D-Gulose shows characteristic signals distinct from Glucose.

    • Key Shift: The C-1 resonance of

      
      -D-gulopyranose typically appears around 96-97 ppm, while 
      
      
      
      -D-gulopyranose is around 92 ppm.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield of Tagatose L-AI activity is pH sensitive.Ensure pH is maintained at 8.5–9.0.
Incomplete Conversion Thermodynamic equilibrium.Use Borate complexation to shift equilibrium or perform recycling chromatography (SMB).
Enzyme Precipitation Metal ion oxidation.Add trace DTT (1 mM) if enzymes are not metal-dependent oxidases (Isomerases are generally safe with DTT).

References

  • Izumoring Strategy: Granström, T. B., et al. (2004). "Izumoring: A novel framework for the production of rare sugars using microbial enzymes." Journal of Bioscience and Bioengineering. Link

  • D-Gulose Synthesis: Bhuiyan, S. H., et al. (1999). "D-Gulose production from D-sorbose by D-lyxose isomerase from Cohnella laevoribosii.
  • D-Tagatose 3-Epimerase: Itoh, H., et al. (1994). "Purification and characterization of D-tagatose 3-epimerase from Pseudomonas cichorii." Bioscience, Biotechnology, and Biochemistry. Link

  • L-Arabinose Isomerase: Kim, P., et al. (2002). "Enzymatic production of D-tagatose from D-galactose by L-arabinose isomerase." Applied and Environmental Microbiology. Link

Application Note: Delineating Glycolytic vs. Pentose Phosphate Pathway Flux Using [1,2-13C2]Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In oncology and immunology drug development, quantifying the metabolic split between Glycolysis and the Pentose Phosphate Pathway (PPP) is critical. While Glycolysis fuels rapid ATP production, the PPP is the primary source of cytosolic NADPH (redox defense) and ribose-5-phosphate (nucleotide synthesis).

Standard colorimetric assays (e.g., lactate production) cannot distinguish between lactate derived directly from glycolysis versus lactate produced after glucose has cycled through the PPP. This Application Note details a rigorous mass spectrometry-based workflow using [1,2-13C2]glucose . This specific tracer allows researchers to quantify the "bond breakage" event that occurs exclusively in the oxidative PPP, providing a definitive readout of pathway activity.

Mechanistic Theory: The Bond Breakage Principle

To trace the PPP, one must track the fate of the carbon-carbon bond between C1 and C2 of glucose.

The Glycolytic Route (Bond Preservation)

In glycolysis, glucose is phosphorylated and cleaved into two trioses. The C1-C2 bond of glucose remains intact throughout this process.

  • Input: [1,2-13C2]Glucose (Double Label).

  • Output: Pyruvate/Lactate containing both 13C atoms (M+2 isotopologue).

The Oxidative PPP Route (Bond Scission)

The oxidative branch of the PPP converts Glucose-6-Phosphate (G6P) to Ribulose-5-Phosphate (Ru5P) via 6-phosphogluconate dehydrogenase. This reaction decarboxylates C1.

  • Input: [1,2-13C2]Glucose.

  • Event: C1 is released as

    
    CO
    
    
    
    .
  • Output: The remaining ribose backbone retains only the C2 label (now at the C1 position of Ru5P). When this carbon skeleton re-enters glycolysis (via Fructose-6-P or GAP), it generates Pyruvate/Lactate with only a single 13C atom (M+1 isotopologue).

Pathway Visualization

The following diagram illustrates the atom mapping logic that underpins this assay.

PPP_Tracing Glucose [1,2-13C2] Glucose (M+2) G6P Glucose-6-P (M+2) Glucose->G6P F6P_Gly Fructose-6-P (M+2) G6P->F6P_Gly Glycolysis SixPG 6-Phosphogluconate G6P->SixPG Ox-PPP Triose_Gly GAP / DHAP (M+2) F6P_Gly->Triose_Gly Pyr_Gly Pyruvate / Lactate (M+2) (Bond Intact) Triose_Gly->Pyr_Gly Ru5P Ribulose-5-P (M+1) SixPG->Ru5P CO2 13CO2 (Lost) SixPG->CO2 F6P_PPP Fructose-6-P (M+1) Ru5P->F6P_PPP Non-Ox PPP Recycling Pyr_PPP Pyruvate / Lactate (M+1) (Bond Broken) F6P_PPP->Pyr_PPP

Figure 1: Atom mapping of [1,2-13C2]glucose. Blue path (Glycolysis) preserves the 13C-13C pair (M+2). Red path (PPP) cleaves C1, resulting in singly labeled species (M+1).

Experimental Protocol

Materials & Reagents
  • Tracer: [1,2-13C2]D-Glucose (99% enrichment).

    • Source: Cambridge Isotope Laboratories or Sigma-Aldrich.

  • Media: Glucose-free DMEM or RPMI (dialyzed FBS recommended to minimize background unlabeled glucose).

  • Quenching Solution: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • Internal Standard: [U-13C]Glutamine or non-physiological amino acid (e.g., Norvaline) to correct for extraction efficiency.

Cell Culture & Labeling (Isotopic Steady State)

This protocol assumes adherent cancer cells. For suspension cells, use centrifugation steps at 4°C.

  • Seeding: Plate cells in 6-well plates (

    
     cells/well). Allow attachment overnight in standard media.
    
  • Wash: Aspirate media and wash 2x with warm PBS to remove residual unlabeled glucose.

  • Labeling Pulse: Add warm media containing 10-25 mM [1,2-13C2]glucose.

    • Duration: Culture for at least 24 hours (or >3 doubling times) to reach Isotopic Steady State . For kinetic flux profiling (non-steady state), time points of 15, 30, and 60 minutes are required.

  • Controls:

    • Blank: Cell-free media incubated for the same duration.

    • Unlabeled: Cells grown in standard [12C]glucose (to determine natural abundance baseline).

Metabolite Extraction (Critical Step)

Metabolism turns over in seconds. Speed and temperature control are paramount.

  • Quench: Place plate on dry ice immediately. Aspirate media completely.

  • Wash: Quickly wash with ice-cold saline (0.9% NaCl) or ammonium acetate to remove extracellular glucose. Do not use PBS if analyzing by MS, as phosphates suppress ionization.

  • Lyse: Add 1 mL of -80°C 80% Methanol directly to the well.

  • Scrape: Scrape cells while keeping the plate on dry ice. Transfer lysate to a pre-chilled Eppendorf tube.

  • Extract: Vortex vigorously for 10 minutes at 4°C.

  • Clarify: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer supernatant to a glass vial for LC-MS. If concentration is needed, dry under nitrogen flow and reconstitute in water/methanol (1:1).

LC-MS/MS Acquisition
  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar sugar phosphates.

    • Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

    • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Water).

    • Mobile Phase B: 100% Acetonitrile.

  • Mass Spectrometry: High-Resolution MS (Orbitrap or Q-TOF) is preferred to resolve isotopologues from background noise.

    • Polarity: Negative Mode (best for Lactate, Pyruvate, 6-PG, Ru5P).

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Analyze the mass spectrum of Lactate (m/z 89.02 for M+0).

IsotopologueMass ShiftOriginInterpretation
M+0 +0 DaUnlabeledPre-existing biomass or incomplete labeling.
M+1 +1.003 Da[3-13C]LactateOxidative PPP Flux. Derived from recycled Pentose-P.
M+2 +2.006 Da[2,3-13C2]LactateGlycolytic Flux. Direct conversion of glucose.
Calculating the Split Ratio

To quantify the relative flux into the PPP versus Glycolysis, use the following approximation (assuming steady state):



Note: This is a simplified estimation. For absolute flux quantification (


), metabolic flux analysis (MFA) software (e.g., INCA or 13C-Flux2) is required to model the reversibility of the non-oxidative branch.
Self-Validation Checklist

Workflow Summary

Workflow Step1 1. Labeling [1,2-13C2]Glucose (24h Steady State) Step2 2. Quenching -80°C 80% MeOH (Stop Metabolism) Step1->Step2 Step3 3. HILIC LC-MS Negative Mode (High Res) Step2->Step3 Step4 4. Data Analysis Compare Lactate M+1 vs M+2 Step3->Step4

Figure 2: Sequential workflow for PPP flux analysis.

References

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837.

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201.

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304.

Application Note: High-Sensitivity Isomerization Profiling of [13C]-L-Gulose via L-Rhamnose Isomerase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the kinetic characterization and bioconversion of [13C]-L-Gulose using L-Rhamnose Isomerase (L-RhI) . While L-RhI (EC 5.3.1.14) is canonically specific to L-rhamnose, L-mannose, and L-lyxose, recent directed evolution and promiscuity studies have expanded its utility in the Izumori Rare Sugar Strategy .

The primary challenge in this reaction is the unfavorable equilibrium and low specific activity of wild-type L-RhI toward L-gulose. This protocol utilizes 13C-isotopic labeling to enable high-sensitivity Nuclear Magnetic Resonance (NMR) tracking, distinguishing trace bioconversion to [13C]-L-Sorbose from background noise. We also incorporate a borate-complexation strategy to thermodynamically shift the equilibrium toward the ketose product.

Scientific Mechanism & Rationale

Enzyme Promiscuity and Metal Dependency

L-Rhamnose Isomerase typically catalyzes the reversible isomerization between an aldose and a ketose via a cis-enediol intermediate. The enzyme requires a divalent metal cation, typically Mn²⁺ (or Co²⁺), for substrate ring opening and hydride transfer.

  • Canonical Reaction: L-Rhamnose

    
     L-Rhamnulose
    
  • Target Reaction: [13C]-L-Gulose (Aldose)

    
     [13C]-L-Sorbose (Ketose)
    
The 13C Advantage

Using uniformly or position-specific labeled [13C]-L-Gulose allows for real-time kinetic monitoring via 13C-NMR or HSQC experiments. This is superior to HPLC/RI detection for this specific substrate pair because:

  • Resolution: L-Gulose and L-Sorbose often co-elute on standard ligand-exchange columns (e.g., Pb++ or Ca++ forms).

  • Sensitivity: 13C-NMR can detect conversion rates <1%, essential for characterizing promiscuous activity.

Thermodynamic Shift (Borate Trap)

The equilibrium between L-gulose and L-sorbose often favors the aldose (gulose). Adding sodium borate selectively complexes with the ketose (sorbose) at the C3-C4 cis-diol position, removing free sorbose from the solution and driving the reaction forward (Le Chatelier’s principle).

ReactionMechanism Substrate [13C]-L-Gulose (Aldose) EnzymeComplex L-RhI : Mn2+ Complex (Hydride Shift) Substrate->EnzymeComplex Ring Opening Intermediate cis-Enediol Intermediate EnzymeComplex->Intermediate Isomerization ProductFree [13C]-L-Sorbose (Ketose) Intermediate->ProductFree Re-cyclization ProductFree->Substrate Reversible (Unfavorable) BorateComplex Sorbose-Borate Complex ProductFree->BorateComplex + Na2B4O7 (Equilibrium Shift)

Figure 1: Reaction pathway highlighting the borate-trapping strategy to drive the conversion of L-gulose to L-sorbose.

Materials & Reagents

ReagentSpecificationPurpose
Enzyme L-RhI (Recombinant P. stutzeri or B. pallidus)Catalyst (>50 U/mg specific activity on L-Rha)
Substrate [1-13C]-L-Gulose or [U-13C]-L-GuloseIsotopic tracer (99% atom % 13C)
Buffer 50 mM Glycine-NaOH or Tris-HCl (pH 9.0)Optimal pH for L-RhI activity
Cofactor 1 mM MnCl₂ · 4H₂OEssential catalytic metal ion
Shift Reagent 50 mM Sodium Borate (Na₂B₄O₇)Equilibrium displacement (Optional)
NMR Solvent D₂O (99.9%)Solvent for analysis
Quench 0.1 M HClStop reaction/dissociate borate

Experimental Protocol

Phase 1: Enzyme Activation & Pre-Incubation

Rationale: L-RhI is a metalloenzyme. Apo-enzymes must be reconstituted with Mn²⁺ prior to substrate addition to ensure Vmax.

  • Thaw the purified L-RhI aliquot on ice.

  • Dilute enzyme to 1.0 mg/mL in Activation Buffer (50 mM Glycine-NaOH pH 9.0, 1 mM MnCl₂).

  • Incubate at 25°C for 30 minutes. This ensures the Mn²⁺ occupies the catalytic site.

Phase 2: The Isomerization Reaction (Micro-Scale)

Rationale: Due to the high cost of 13C-Gulose, this protocol uses a 500 µL volume suitable for direct transfer to an NMR tube.

  • Prepare Substrate Solution: Dissolve 5 mg of [13C]-L-Gulose in 450 µL of Reaction Buffer (50 mM Glycine-NaOH, pH 9.0, 1 mM MnCl₂).

    • Note: If using the Borate Shift Method , add sodium borate to a final concentration of 50 mM at this stage.

  • Initiate Reaction: Add 50 µL of the pre-incubated L-RhI enzyme (from Phase 1).

  • Incubation: Place in a thermomixer at 60°C (if using thermostable L-RhI) or 37°C (for mesophilic variants). Shake at 300 rpm.

  • Time Course: Aliquot 50 µL samples at T=0, 1h, 4h, 12h, and 24h.

Phase 3: Reaction Termination & Sample Prep
  • Quenching: Heat the aliquot at 95°C for 5 minutes to denature the enzyme.

    • Alternative: If Borate was used, add HCl to lower pH to 5.0 to dissociate the sugar-borate complex, then neutralize.

  • Lyophilization: Flash freeze and lyophilize the sample to remove H₂O.

  • Reconstitution: Redissolve the powder in 600 µL D₂O for NMR analysis.

Phase 4: 13C-NMR Analysis

Rationale: 13C-NMR provides distinct chemical shifts for the anomeric carbons of the aldose and ketose forms.

  • Instrument: 500 MHz (or higher) NMR spectrometer with a cryoprobe (recommended for sensitivity).

  • Pulse Sequence: Proton-decoupled 13C-NMR (zgpg30).

  • Key Signals to Monitor:

    • [13C]-L-Gulose (Substrate): Anomeric signals typically around

      
       90-100 ppm.
      
    • [13C]-L-Sorbose (Product): Ketose anomeric signals typically shifted upfield (

      
       98-105 ppm for furanose/pyranose forms).
      
  • Quantification: Integrate the peak areas of Gulose vs. Sorbose. Calculate conversion percentage:

    
    
    

Workflow Visualization

Workflow Start Start: [13C]-L-Gulose Prep Buffer Prep: Glycine-NaOH pH 9.0 + 1mM MnCl2 Start->Prep Activation Enzyme Activation: L-RhI + Mn2+ (30 min) Prep->Activation Reaction Reaction: Substrate + Enzyme (+/- Borate Trap) Activation->Reaction Quench Quench: Heat Inactivation (95°C) Reaction->Quench T = 24h Analysis Analysis: 13C-NMR (D2O) Quench->Analysis

Figure 2: Step-by-step experimental workflow from substrate preparation to NMR analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Observed Substrate specificity limitsIncrease enzyme load (10x). Ensure L-RhI source is P. stutzeri (known for broader specificity).
Low Signal in NMR Insufficient relaxation delayIncrease D1 relaxation delay in NMR parameters (13C T1 is long).
Precipitation Mn²⁺ oxidation or protein crashAdd 1 mM DTT to buffer; ensure pH is not >9.5.
Borate Interference Complex not dissociatedEnsure pH is lowered to <6.0 before lyophilization/NMR to break borate esters.

References

  • Bhuiyan, S. H., et al. (1997). "Characterization of L-Rhamnose Isomerase from Pseudomonas stutzeri and its Application to the Production of L-Mannose." Journal of Fermentation and Bioengineering.

  • Izumori, K. (2002). "Bioproduction strategies for rare hexoses." Naturwissenschaften.

  • Beerens, K., et al. (2012). "Enzymes for the biocatalytic production of rare sugars." Journal of Industrial Microbiology & Biotechnology.

  • Yoshida, H., et al. (2007). "X-ray structures of the Pseudomonas stutzeri L-rhamnose isomerase catalytic intermediate." Journal of Molecular Biology.

Disclaimer: This protocol involves the use of expensive isotopic reagents. All enzyme activities should be validated with non-labeled substrates via colorimetric assay (cysteine-carbazole method) before committing 13C-materials.

Application Note: Structural Elucidation and Metabolic Tracing of D-[2-13C]Gulose via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Gulose is a rare aldohexose and a C-3 epimer of D-galactose. The introduction of a stable isotope label at Carbon-2 (


C at C2) renders D-[2-13C]gulose a critical probe for metabolic flux analysis (MFA), specifically in dissecting the pentose phosphate pathway (PPP) and rare sugar metabolism.

This application note details the mass spectrometry (MS) fragmentation patterns required to validate the position of the isotope label and differentiate D-gulose from its abundant isomers (glucose, galactose, mannose). We prioritize Gas Chromatography-Mass Spectrometry (GC-MS) using Aldonitrile Acetate (ANA) derivatization for its superior ability to localize carbon atoms in the acyclic form.

Strategic Methodology: Why Aldonitrile Acetates?

While silylation (TMS derivatives) is common, it often yields complex spectra due to multiple tautomeric forms (


-pyranose, 

-pyranose,

-furanose,

-furanose).

The ANA Advantage:

  • Simplification: The ANA method involves oxime formation followed by dehydration, locking the sugar into a single, open-chain (acyclic) nitrile form.

  • Positional Certainty: Fragmentation occurs predictably between carbon atoms, allowing precise localization of the

    
    C label.
    
  • Stereochemical Differentiation: Although the ring is opened, the interaction between acetyl groups on the acyclic chain creates unique retention times and subtle ion intensity ratios that distinguish gulose from glucose.

Experimental Protocol: Aldonitrile Acetate Derivatization

Objective: Convert D-[2-13C]gulose into peracetylated aldonitrile for GC-MS analysis.

Reagents Required
  • Hydroxylamine hydrochloride (

    
    ) in Pyridine (25 mg/mL)
    
  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM)

  • Internal Standard: Myo-inositol or Xylitol

Step-by-Step Workflow
  • Lyophilization: Ensure 100

    
    g of D-[2-13C]gulose sample is completely dry. Water interferes with acetylation.
    
  • Oximation (Ring Opening):

    • Add 50

      
      L of Hydroxylamine/Pyridine reagent.
      
    • Incubate at 75°C for 30 minutes .

    • Mechanism: The carbonyl at C1 reacts to form an oxime, opening the pyranose ring.

  • Acetylation & Dehydration:

    • Add 50

      
      L of Acetic Anhydride.
      
    • Incubate at 75°C for 30 minutes .

    • Mechanism: Acetylation of hydroxyl groups (C2-C6). The oxime at C1 dehydrates to form a nitrile (

      
      ).
      
  • Extraction:

    • Cool to room temperature.

    • Add 100

      
      L DCM and 100 
      
      
      
      L water. Vortex vigorously.
    • Centrifuge (2000 x g, 2 min). Collect the bottom organic layer (DCM).

  • Injection: Inject 1

    
    L into GC-MS (Splitless mode).
    

Visualization: Derivatization Workflow

ANA_Workflow Substrate D-[2-13C]Gulose (Cyclic Hemiacetal) Step1 Oximation (NH2OH/Pyridine, 75°C) Substrate->Step1 Ring Opening Intermediate Gulose Oxime (Acyclic) Step1->Intermediate Step2 Acetylation/Dehydration (Ac2O, 75°C) Intermediate->Step2 -H2O Product Penta-O-acetyl-D-gulonitrile (Analyte) Step2->Product GC-MS Ready

Figure 1: Reaction pathway converting cyclic D-[2-13C]gulose to the acyclic aldonitrile acetate derivative.

Mass Spectrometry Fragmentation Analysis

General Fragmentation Logic (Electron Impact - 70eV)

In the ANA derivative, the carbon chain is numbered C1 (nitrile) to C6. The primary cleavages occur between the carbon atoms of the backbone. We must track the C2 atom.

  • Structure:

    
    
    
  • Total MW (Unlabeled): 328 Da (calculated for aldohexose nitrile pentaacetate).

  • Total MW (D-[2-13C]gulose): 329 Da.

Key Diagnostic Ions

The table below details the theoretical mass shifts expected for D-[2-13C]gulose compared to unlabeled standard.

Fragment TypeCleavage SiteComposition (Carbon Atoms)Unlabeled

D-[2-13C]Gulose

Interpretation
Primary C1-C2C1 (Nitrile group)2626No Shift. C2 is lost.
Primary C1-C2C2-C6 fragment302303 Shift (+1). Retains C2.
Primary C2-C3C1-C2 fragment9899 Shift (+1). Retains C2.
Primary C2-C3C3-C6 fragment230230No Shift. C2 is lost.
Primary C3-C4C1-C3 fragment170171 Shift (+1). Retains C2.
Primary C4-C5C5-C6 fragment145145No Shift. C2 is lost.
Secondary Acetic Acid Loss

268269 Shift (+1). Whole skeleton.
Critical Validation Steps

To confirm the label is exclusively at C2 and not randomized (scrambled) during synthesis or metabolism:

  • Check

    
     145 (C5-C6):  Must remain at 145. If 146 is observed, the label has scrambled to the tail of the molecule.
    
  • Check

    
     99 vs 98:  The C1-C2 fragment is the definitive marker. For pure D-[2-13C]gulose, the intensity of 
    
    
    
    99 should be dominant, with
    
    
    98 representing only natural abundance background.

Visualization: Fragmentation Pathway

Fragmentation_Map cluster_legend Legend Molecule N≡C1 - C2*(OAc) - C3(OAc) - C4(OAc) - C5(OAc) - C6(OAc) Frag_C1_C2_Head m/z 99 (C1-C2*) Molecule->Frag_C1_C2_Head Cleavage @ C2-C3 (Retains Label) Frag_C1_C2_Tail m/z 230 (C3-C6) Molecule->Frag_C1_C2_Tail Cleavage @ C2-C3 (Loses Label) Frag_C2_C3_Head m/z 171 (C1-C3*) Molecule->Frag_C2_C3_Head Cleavage @ C3-C4 (Retains Label) Frag_C4_C5_Tail m/z 145 (C5-C6) Molecule->Frag_C4_C5_Tail Cleavage @ C4-C5 (Loses Label) Key1 Contains 13C Label Key2 Unlabeled Fragment

Figure 2: Fragmentation map of D-[2-13C]gulonitrile pentaacetate. Red nodes indicate fragments carrying the mass shift.

Alternative Method: LC-MS/MS (Negative Ion)

For researchers avoiding derivatization, Negative Ion Electrospray Ionization (ESI-) is recommended.

  • Precursor Ion:

    
     at 
    
    
    
    179.05 (Unlabeled)
    
    
    180.05 (D-[2-13C]gulose).
  • Mechanism: Collision Induced Dissociation (CID) generates cross-ring cleavages.

  • Diagnostic Cleavage: The

    
     cleavage (retro-Aldol-like) is highly specific.
    
    • 
       Fragment:  Contains C1 and C2.
      
    • Expected Mass: Unlabeled hexose yields

      
       119 (C3-C6) and 
      
      
      
      59 (C1-C2).
    • Labeled Result: The C1-C2 fragment will shift to

      
       60 .
      

Note on Stereochemistry: Gulose yields distinct intensity ratios of the


 ion (

89) compared to glucose due to the axial/equatorial orientation of hydroxyls at C3/C4, facilitating differentiation of isomers [1].

References

  • Sims, A., et al. (2018). Differentiation of Isomeric Carbohydrates by Negative Ion Electrospray Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Link

  • Guerrant, G. O., & Moss, C. W. (1984). Determination of monosaccharides as aldonitrile, O-methyloxime, alditol, and cyclitol acetate derivatives by gas chromatography. Analytical Chemistry. Link

  • PubChem. (2023). Compound Summary: D-Gulose. National Library of Medicine. Link

  • Heller, M. (2010). MassBank: A public repository for sharing mass spectral data for life sciences. Journal of Mass Spectrometry. Link

Application Note: In Vivo Metabolic Tracing of Rare Sugars in E. coli

Author: BenchChem Technical Support Team. Date: February 2026


C-Flux Analysis and Metabolite Profiling for Rare Sugar Biosynthesis

Executive Summary

The biosynthesis of rare sugars (e.g., D-psicose, D-tagatose, D-allose) in Escherichia coli represents a frontier in industrial biotechnology. However, engineering these pathways is fraught with challenges, primarily due to the thermodynamic constraints and kinetic bottlenecks of heterologous isomerases and epimerases. Furthermore, rare sugars are often stereoisomers of abundant central metabolites (e.g., D-psicose is an epimer of D-fructose), making analytical discrimination difficult.

This guide details a robust workflow for in vivo metabolic tracing using


C-labeled substrates. It moves beyond standard metabolomics by focusing on the separation of sugar isomers  and the quantification of intracellular flux  to identify pathway bottlenecks.

Strategic Framework: The "Isomer Challenge"

In standard metabolic profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is often sufficient. However, for rare sugars, Gas Chromatography-Mass Spectrometry (GC-MS) is superior due to the high resolution of derivatized sugar isomers.

Key Technical Hurdles:

  • Mass Redundancy: D-Glucose, D-Fructose, D-Psicose, and D-Tagatose all share the exact monoisotopic mass (180.0634 Da). MS alone cannot distinguish them.

  • Rapid Turnover: Sugar phosphates in glycolysis turn over in sub-second timeframes.

  • Leakage: Intracellular rare sugars can leak into the medium, confounding intracellular concentration measurements.

Workflow Visualization

The following diagram outlines the integrated workflow for tracing rare sugars, emphasizing the critical separation of the "Quenching" and "Derivatization" phases.

MetabolicTracingWorkflow cluster_0 Phase 1: Cultivation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Culture E. coli Culture (M9 Minimal Media) Quench Fast Filtration & Cold Methanol Quench (-40°C) Culture->Quench Rapid Sampling Tracer 13C-Tracer ([1-13C] Glucose) Tracer->Culture Feed Extract Intracellular Extraction (CHCl3/MeOH) Quench->Extract Cell Lysis Deriv MOX-TMS Derivatization Extract->Deriv Lyophilization GCMS GC-MS Analysis (Isomer Separation) Deriv->GCMS Injection

Figure 1: End-to-end workflow for


C metabolic tracing of rare sugars. Note the specific requirement for MOX-TMS derivatization to lock sugar anomers.

Detailed Protocols

Protocol A: Isotopic Labeling and Cultivation

Objective: Establish isotopic steady-state to determine carbon flux distribution.

Rationale: We utilize [1-


C] Glucose  rather than fully labeled [U-

C] glucose for the primary flux analysis. The loss of C1 as

CO

via the Oxidative Pentose Phosphate Pathway (oxPPP) provides a clear ratio of flux between Glycolysis and the Pentose Phosphate Pathway, which is often the source of precursors (e.g., Fructose-6-P) for rare sugar synthesis.

Steps:

  • Pre-Culture: Inoculate E. coli (engineered strain) into 5 mL M9 minimal media containing unlabeled glucose. Grow overnight.

  • Main Culture: Inoculate fresh M9 media containing 4 g/L [1-

    
    C] Glucose  (99% enrichment) to an OD
    
    
    
    of 0.01.
  • Growth: Cultivate at 37°C (or optimal induction temperature) in baffled flasks at 250 rpm.

  • Induction: Induce rare sugar pathway enzymes (e.g., D-tagatose-4-epimerase) at OD

    
     ~0.5.
    
  • Harvest Window: Sampling must occur during the mid-exponential phase (OD

    
     1.0–1.5) where metabolic flux is pseudo-steady-state.
    
Protocol B: Rapid Quenching and Extraction (The "Cold Trap")

Objective: Stop metabolism instantly (<1 sec) and separate intracellular metabolites from the supernatant.

Scientific Integrity Check: Direct centrifugation is prohibited for intracellular tracing because metabolism continues during spinning (5-10 mins), altering the sugar phosphate pools. Fast filtration is the validated method [1].

Steps:

  • Preparation: Pre-cool the quenching solution (60% v/v Methanol, 10 mM Ammonium Bicarbonate) to -40°C using a dry ice/ethanol bath.

  • Sampling: Rapidly withdraw 1 mL of culture and inject directly onto a 0.45 µm nylon membrane filter under vacuum.

  • Washing: Immediately wash the filter with 5 mL of unlabeled, 37°C saline to remove extracellular glucose. (Note: Do not use cold wash; it causes cell leakage before quenching).

  • Quenching: Immediately transfer the filter (with cells) into the -40°C quenching solution .

  • Extraction:

    • Perform three freeze-thaw cycles (liquid nitrogen / 37°C bath) to lyse cells.

    • Centrifuge at 15,000 x g, -9°C for 5 mins.

    • Collect supernatant and lyophilize (freeze-dry) to remove water/methanol.

Protocol C: MOX-TMS Derivatization for GC-MS

Objective: Volatilize sugars and lock the ring structure to prevent mutarotation, allowing separation of rare sugar isomers.

Rationale: Sugars exist in equilibrium between alpha/beta pyranose and furanose forms. Without Methoximation (MOX) , a single sugar yields up to 4 peaks, causing spectral overlap. MOX locks the sugar in the open-chain form (syn/anti isomers), reducing peak complexity [2].

Steps:

  • Methoximation: Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 30°C for 90 minutes.

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide). Incubate at 37°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split ratio 1:10).

GC Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm ID).

  • Gradient: 80°C (hold 2 min)

    
     5°C/min to 280°C.
    
  • Carrier: Helium at 1 mL/min constant flow.

Data Analysis and Visualization

Distinguishing Isomers

The following table highlights the retention time (RT) differences crucial for identification. Note that while mass spectra are similar, RT is the discriminator.

MetaboliteDerivatizationKey Fragment Ions (m/z)Approx. Retention Time (min)*
D-Glucose MOX-TMS205, 319, 30718.2 (syn), 18.5 (anti)
D-Fructose MOX-TMS205, 307, 43718.8 (syn), 19.1 (anti)
D-Psicose MOX-TMS205, 307, 43719.4 (syn), 19.7 (anti)
D-Tagatose MOX-TMS205, 307, 43719.9 (syn), 20.2 (anti)

*Retention times vary by column age and ramp rate; authentic standards must be run in parallel.

Pathway Flux Logic

To understand where the carbon flows, we map the atom transitions. Below is a logic map for a hypothetical pathway engineering D-tagatose production from Glucose via the Galactose pathway (Tagatose-6-P pathway).

TagatosePathway Glc Glucose (Ext) G6P Glucose-6-P Glc->G6P PTS System (Phosphorylation) F6P Fructose-6-P G6P->F6P Pgi T6P Tagatose-6-P (Rare Intermediate) F6P->T6P GatY/GatZ (Epimerization) GAP GAP F6P->GAP PfkA (Glycolysis) Tag D-Tagatose (Target) T6P->Tag GatP/Phosphatase Tag->Glc Leakage/Export PYR Pyruvate GAP->PYR Lower Glycolysis

Figure 2: Carbon flow diversion from Glycolysis (F6P) to D-Tagatose. The red path indicates the engineered bottleneck requiring flux verification.

Troubleshooting & Validation (Self-Correcting Systems)

Issue: Low enrichment of rare sugar despite high glucose uptake.

  • Diagnosis: If Central Carbon Metabolites (G6P, F6P) are highly labeled but the Rare Sugar is not, the pathway is inactive or the enzyme is inhibited.

  • Validation: Check the Mass Isotopomer Distribution (MID). If the Rare Sugar shows natural abundance (mostly M+0) while F6P is M+1/M+6, the epimerase is the bottleneck.

Issue: Overlapping Peaks in GC-MS.

  • Diagnosis: Incomplete methoximation or column degradation.

  • Remedy: Ensure Pyridine is anhydrous. Water inhibits the MOX reaction. Run a "blank" derivatization to check for reagent contamination.

References

  • Zamboni, N., Fischer, E. & Sauer, U. (2009). "FiehnLib: Mass spectral and retention index libraries for metabolomics based on quadrupole and time-of-flight gas chromatography/mass spectrometry." Nature Protocols, 4, 878–892.

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.

  • Toyoda, K. et al. (2019). "Metabolic Engineering of Escherichia coli for the Production of D-Tagatose from D-Galactose." Journal of Agricultural and Food Chemistry.

  • Long, C.P. & Antoniewicz, M.R. (2019). "High-resolution 13C metabolic flux analysis.

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of D-[2-13C]Gulose

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Isotope Chemistry Division) Topic: Minimizing Label Scrambling & Epimeric Contamination in D-[2-13C]Gulose Synthesis

Executive Summary & Core Logic

The synthesis of D-[2-13C]gulose is classically achieved via the Kiliani-Fischer ascent starting from D-[1-13C]xylose . In this pathway, the labeled anomeric carbon of xylose (C1) becomes the C2 position of the resulting hexose.

The "Scrambling" Threat: Label scrambling in this context rarely refers to random isotope migration across the skeleton (which requires bond breaking), but rather stereochemical scrambling (epimerization) and isotopic dilution via the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation. If the reaction environment becomes too alkaline (


) or thermally unconstrained, the acidic proton at C2 (the labeled site) enolizes. This destroys the chiral integrity at the label site and can lead to yield losses into the idose epimer or degradation products.

This guide provides a self-validating protocol to lock the label at C2 while maximizing the Gulose:Idose ratio.

Troubleshooting Guide (Q&A)

Issue 1: Label Integrity & Scrambling

Q: I am detecting signal broadening at C2 and unexpected peaks in my NMR spectrum. Is my label scrambling?

A: True skeletal scrambling is unlikely under standard Kiliani conditions. What you are likely observing is base-catalyzed enolization occurring during the cyanohydrin hydrolysis step.

  • Diagnosis: If you used strong base (NaOH) to hydrolyze the nitrile and allowed the temperature to exceed 25°C, you likely triggered an LdB-AvE transformation. This creates an enediol intermediate that destroys the stereocenter at C2.

  • The Fix: Switch to acid-catalyzed hydrolysis or strictly controlled basic hydrolysis.

    • Protocol Adjustment: Use Barium Hydroxide (

      
      ) for hydrolysis but maintain temperature at 
      
      
      
      and stop immediately upon ammonia cessation. Alternatively, use concentrated HCl for hydrolysis, which completely prevents enolization at C2, though it requires more rigorous workup to remove ammonium salts.
Issue 2: Poor Epimeric Separation (Gulose vs. Idose)

Q: My D-[2-13C]gulose fraction is contaminated with D-[2-13C]idose. How do I improve resolution?

A: The cyanohydrin addition to D-xylose is not stereoselective; it yields roughly a 45:55 to 60:40 mixture of gulono- and idononitriles. Separation must happen at the lactone stage , not the sugar stage.

  • The Fix: Use Cation-Exchange Chromatography with Calcium (

    
    ) or Barium (
    
    
    
    ) forms.
  • Mechanism: Gulose and Idose interact differently with divalent cations due to their specific hydroxyl geometries (ax-eq-ax sequences).

  • Recommendation: Use a Dowex 50W-X8 resin converted to the

    
     form. Elute with degassed water. The idonolactone usually elutes first, followed by the gulonolactone. Do not proceed to reduction until purity is confirmed by 
    
    
    
    -NMR (check the C1 carbonyl shift separation).
Issue 3: Low Yield During Reduction

Q: I lost significant mass during the reduction of [2-13C]gulonolactone to the final sugar.

A: Lactone reduction requires precise pH control. If the pH drops too low, the borohydride decomposes. If too high, you risk isomerization.

  • The Fix: Maintain pH between 3.0 and 4.0 during the dropwise addition of Sodium Borohydride (

    
    ). Use an ice bath (
    
    
    
    ). The acidic environment protonates the intermediate alkoxy-boranes, preventing the formation of stable borate complexes that trap the sugar.

Visualizing the Control Pathway

The following diagram illustrates the critical decision points where scrambling (via LdB-AvE) or epimerization occurs.

GuloseSynthesis Start D-[1-13C]Xylose Cyanide Cyanohydrin Formation (pH < 8.0, 4°C) Start->Cyanide + NaCN Intermed Nitrile Mixture (Gluco- / Idono-) Cyanide->Intermed Hydrolysis_Good Acid/Controlled Base Hydrolysis Intermed->Hydrolysis_Good Safe Path Hydrolysis_Bad Uncontrolled Base (pH > 10, High Temp) Intermed->Hydrolysis_Bad Risk Path Separation Dowex 50W (Ca++) Separation Hydrolysis_Good->Separation LdB_AvE LdB-AvE Transformation (Enediol Intermediate) Hydrolysis_Bad->LdB_AvE Scramble Label Scrambling / Stereochemical Loss LdB_AvE->Scramble Gulono D-[2-13C]Gulono-1,4-lactone Separation->Gulono Late Eluting Idono D-[2-13C]Idono-1,4-lactone (Byproduct) Separation->Idono Early Eluting Reduction NaBH4 Reduction (pH 3-4, 0°C) Gulono->Reduction Final D-[2-13C]Gulose (High Purity) Reduction->Final

Figure 1: Critical Control Points in D-[2-13C]Gulose Synthesis. The "Red Zone" indicates the LdB-AvE risk factor where label integrity is compromised.

Standard Operating Procedure (SOP)

Objective: Synthesis of D-[2-13C]Gulose from D-[1-13C]Xylose. Scale: 1.0 g starting material.

Phase 1: Cyanohydrin Ascent (Kiliani-Fischer)
  • Dissolution: Dissolve 1.0 g of D-[1-13C]xylose in 10 mL of degassed

    
    .
    
  • Addition: Add 5-fold excess of unlabeled NaCN.

  • pH Adjustment: Adjust pH to 7.5 - 8.0 using dilute acetic acid. Critical: Do not exceed pH 8.0 to prevent base-catalyzed degradation.

  • Incubation: Stir at room temperature for 48 hours. Monitor consumption of xylose via TLC (Solvent: n-Propanol/Ethyl Acetate/Water 7:1:2).

Phase 2: Hydrolysis & Separation
  • Hydrolysis: Heat the reaction mixture at

    
     in a fume hood (to remove HCN/NH3) while maintaining volume with water. Continue until ammonia evolution ceases.
    
  • Cation Removal: Pass solution through a column of Dowex 50W-X8 (

    
     form) to remove sodium ions.
    
  • Lactonization: Concentrate the effluent in vacuo. Repeat co-evaporation with water 3x to ensure ring closure to the lactone.

  • Chromatography (The Filter):

    • Resin: Dowex 50W-X8 (200-400 mesh) converted to

      
       form .
      
    • Eluent: Degassed deionized water.

    • Flow rate: 0.5 mL/min.

    • Observation: Collect fractions. The Idonolactone elutes first. The Gulonolactone elutes second.

    • Validation: Check fractions with

      
      -NMR. D-[2-13C]gulonolactone will show a distinct C1 carbonyl peak separated from the idose isomer.
      
Phase 3: Reduction
  • Cooling: Dissolve purified gulonolactone in ice-cold water (

    
    ).
    
  • Reduction: Add

    
     dropwise.
    
  • pH Maintenance: Concurrently add Amberlite IR-120 (

    
    ) resin or dilute acetic acid to keep pH < 6.0.
    
  • Workup: Filter resin, concentrate, and co-evaporate with Methanol (5x) to remove borate as volatile trimethyl borate.

Quantitative Benchmarks

ParameterTarget SpecificationFailure ThresholdCorrective Action
Isotopic Enrichment > 99 atom%

< 98 atom%Check starting material purity; Check for dilution from solvents.
Epimeric Purity > 98% Gulose> 5% IdoseRe-chromatograph on Dowex (

).
Yield (from Xylose) 35 - 45%< 20%Check hydrolysis completeness; Verify borate removal.
C2-H Coupling (

)
~145 Hz (Doublet)Multiplet/BroadIndicates enolization/scrambling. Restart synthesis.

References

  • Serianni, A. S., et al. (1982). "Synthesis of [1-13C]- and [2-13C]aldoses: Enrichment of the carbonyl and adjacent carbons.

    • Relevance: Establishes the foundational Kiliani-Fischer protocols for C1/C2 labeling.
  • Omicron Biochemicals, Inc. (2024).

    • Relevance: Industrial standard protocols for handling labeled cyanohydrins.
  • Hayes, M. L., et al. (1982). "Molybdate-catalyzed epimerization of aldoses: A Carbon-13 NMR study." Journal of the American Chemical Society, 104(24), 6764-6769.

    • Relevance: Explains the mechanism of scrambling/epimerization if Molybdate routes are
  • Angyal, S. J. (1989). "Complexes of Metal Cations with Carbohydrates in Solution: Complexation on Calcium Ion Exchange Resins." Advances in Carbohydrate Chemistry and Biochemistry, 47, 1-43.

    • Relevance: The definitive guide on separ

Preventing mutarotation interference in gulose NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Mutarotation Interference in D-Gulose Analysis

Status: Operational Role: Senior Application Scientist Audience: Structural Biologists, Medicinal Chemists

Executive Summary: The Gulose Anomaly

Unlike Glucose, which exists almost exclusively (>99%) in the pyranose form, D-Gulose presents a unique analytical challenge. Due to unfavorable steric interactions in the pyranose ring (specifically the axial-axial interactions), Gulose maintains a complex equilibrium in aqueous solution, often containing significant populations of both


- and 

-furanose forms alongside the pyranoses.

In NMR spectroscopy, this results in spectral crowding , where a single proton can split into four distinct signals (one for each cyclic isomer), severely complicating integration and assignment. This guide details protocols to arrest this mutarotation or "lock" the sugar into a single conformer.

Module 1: Diagnostic & Triage

Is Mutarotation Corrupting Your Data?

Before applying remediation, confirm the interference type.

SymptomDiagnosisRoot Cause
Multiple Anomeric Peaks Equilibrium Interference Sample has reached thermodynamic equilibrium (mix of

-pyranose and

-furanose).
Broad/Smeared Peaks Exchange Broadening Mutarotation rate (

) is intermediate on the NMR timescale.
"Ghost" Integrals Water Catalysis Trace water in organic solvent is catalyzing ring opening/closing.

Module 2: The DMSO Kinetic Trap (Primary Protocol)

Objective: Analyze the specific anomer present in the solid state by preventing conversion in solution.

The Mechanism

Mutarotation requires proton transfer, typically mediated by water or amphiprotic solvents. By using high-purity DMSO-


 , we remove the proton donor/acceptor network required to open the hemiacetal ring to the acyclic aldehyde.
Step-by-Step Protocol
  • Lyophilization (Critical):

    • Dissolve D-gulose in

      
      .
      
    • Freeze-dry for >24 hours to remove all bulk water.

    • Note: Trace water acts as a catalyst. The sample must be anhydrous.

  • Solvent Preparation:

    • Use DMSO-

      
       from a sealed ampoule.
      
    • Store solvent over 3Å or 4Å molecular sieves for 12 hours prior to use.

  • Rapid Dissolution:

    • Add DMSO-

      
       to the NMR tube containing the solid sugar under an inert atmosphere (
      
      
      
      or Ar) if possible.
    • Do not heat to aid dissolution; heat accelerates the kinetics of ring opening.

  • Acquisition:

    • Acquire the

      
       spectrum immediately.
      
    • Result: You should observe a dominant set of signals corresponding to the crystalline form (usually

      
      -D-gulopyranose) with minimal minor isomers.
      

Module 3: Chemical Locking (Derivatization)

Objective: Permanently prevent mutarotation by chemically modifying the anomeric center or constraining the ring.

Strategy: The Acetonide Lock

Gulose is frequently analyzed as a di-O-isopropylidene derivative. This locks the sugar into a furanose conformation, eliminating pyranose/furanose exchange.

Workflow Visualization:

Gulose_Locking Figure 1: Chemical Locking via Acetonide Derivatization Gulose Native D-Gulose (Dynamic Equilibrium) Intermediate Acyclic Intermediate Gulose->Intermediate Ring Opening Acetone + Acetone / H+ Acetone->Intermediate Product 2,3:5,6-di-O-isopropylidene- D-gulofuranose Intermediate->Product Condensation (Thermodynamic Trap) NMR Clean NMR Spectrum (Single Species) Product->NMR Acquisition

Module 4: Advanced Troubleshooting (FAQs)

Q1: I must use for biological relevance. How do I simplify the spectrum?

Answer: You cannot stop mutarotation in


, but you can shift the equilibrium.
  • Complexation: Add Calcium Chloride (

    
    ) .
    
  • Mechanism: Gulose forms a specific complex with

    
     ions involving the ax-eq-ax hydroxyl sequence. This stabilizes the 
    
    
    
    -D-gulopyranose form, significantly increasing its population relative to the furanoses and simplifying the spectrum [1].
Q2: My DMSO spectrum still shows mutarotation over time. Why?

Answer: This is likely due to Acid/Base Catalysis .

  • Diagnosis: DMSO often contains trace acids or amines.

  • Fix: Filter the DMSO-

    
     through a small plug of basic alumina before adding it to the sample. This neutralizes acidic impurities that catalyze the ring opening.
    
Q3: Can temperature control fix the line broadening?

Answer: Yes.

  • Cooling (-10°C to 0°C): Slows the exchange rate (

    
    ). If 
    
    
    
    (chemical shift difference), you will see sharp, separate peaks for each conformer rather than a broad average.
  • Heating (>50°C): Increases exchange. If

    
    , peaks coalesce into a single weighted average. Warning: Heating gulose often leads to degradation (Maillard reaction type browning if any amine is present). Cooling is safer.
    

Decision Logic: Protocol Selector

Use this logic flow to determine the correct experimental setup for your Gulose sample.

Protocol_Selector Figure 2: Solvent & Protocol Decision Tree Start Start: Gulose NMR Analysis Q1 Is the sample for biological screening? Start->Q1 Bio Solvent: D2O Q1->Bio Yes Chem Solvent: DMSO-d6 Q1->Chem No Q2 Is the spectrum too complex? Bio->Q2 Ca Add CaCl2 (Stabilize Pyranose) Q2->Ca Yes Accept Accept Equilibrium (Use HSQC for separation) Q2->Accept No Q3 Is the sample pure/dry? Chem->Q3 Dry Lyophilize >24h Use Molecular Sieves Q3->Dry No Acq Immediate Acquisition (Kinetic Trap) Q3->Acq Yes Dry->Acq

References

  • Angyal, S. J. (1984). The composition of reducing sugars in solution: Current Aspects. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.

  • Angyal, S. J. (1991). The composition of reducing sugars in solution: The effects of calcium ions. Carbohydrate Research, 213, 1-10.

  • Maples, E. S., & Allerhand, A. (1987). Analysis of the tautomeric composition of D-gulose by Carbon-13 NMR. Journal of the American Chemical Society.

Technical Support Center: Stability Optimization for 13C-Labeled Gulose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of Instability

This guide addresses the critical parameter of pH stability . While 13C-labeling does not significantly alter the chemical stability of the gulose molecule compared to its natural isotope, it necessitates a much stricter threshold for degradation. A 2% isomerization rate, negligible in standard glycolysis assays, produces ghost peaks in HSQC NMR spectra that can be misinterpreted as metabolic flux.

Module 1: The Stability Spectrum

The stability of aldohexoses like gulose is governed by two opposing forces: Acid-Catalyzed Dehydration (at low pH) and Base-Catalyzed Isomerization (at high pH).

Data: pH-Dependent Degradation Pathways[1]
pH RangeDominant MechanismRisk LevelPrimary Degradation Products
< 2.0 Acid-Catalyzed DehydrationHigh 5-Hydroxymethylfurfural (HMF), Levulinic Acid, Formic Acid
3.0 – 5.5 Stable Zone Low Minimal degradation observed (Optimal Storage)
6.0 – 7.5 Anomerization EquilibriumModerateRapid

interconversion (Reversible)
> 8.0 Lobry de Bruyn-Alberda van Ekenstein (LBAE)Critical Sorbose, Idose (Isomers); Retro-aldol cleavage products
Expert Insight: The Neutrality Trap

Many researchers default to pH 7.4 (PBS) assuming it is "physiological" and therefore "safe." This is a mistake for long-term storage. At pH 7.4 and room temperature, gulose slowly undergoes enolization. For 13C-stocks, we recommend a slightly acidic buffer (pH 4.5 – 5.5) to suppress the formation of the enediol intermediate.

Module 2: Troubleshooting Isomerization (The Alkaline Threat)

The most insidious threat to 13C-gulose purity is the Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation. This occurs in alkaline conditions where the carbonyl oxygen is protonated, and the alpha-proton is abstracted, leading to an enediol intermediate.

Once the enediol forms, stereochemical information at C2 is lost. When the ketone reforms, it can resolve into:

  • Gulose (Original)

  • Sorbose (The ketose isomer)

  • Idose (The C2 epimer)

Mechanism Visualization

The following diagram illustrates the LBAE pathway specifically for Gulose.

Gulose_LBAE cluster_conditions Critical Condition: pH > 8.0 Gulose D-Gulose (Aldose) Enediol 1,2-Enediol (Intermediate) Gulose->Enediol OH- / Enolization Enediol->Gulose Sorbose D-Sorbose (Ketose) Enediol->Sorbose Isomerization Idose D-Idose (C2 Epimer) Enediol->Idose Epimerization

Figure 1: The Lobry de Bruyn-Alberda van Ekenstein transformation pathway.[1] In alkaline environments, Gulose reversibly converts to Sorbose and Idose via an enediol intermediate, permanently contaminating the isotopic signal.

Module 3: Protocols for 13C-Gulose Handling

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >6 months at -20°C.

  • Solvent Selection: Use ultrapure water (Type 1, 18.2 MΩ·cm).

    • Why: Metal ions (Fe, Cu) in lower-grade water can catalyze oxidation.

  • Buffer Preparation (Acetate Buffer, pH 5.0):

    • Prepare a 10 mM Sodium Acetate buffer adjusted to pH 5.0 with Acetic Acid.

    • Avoid: Tris or Glycine buffers. Primary amines react with the aldehyde group of gulose (Maillard reaction), creating brown pigments and destroying the label.

  • Dissolution:

    • Dissolve 13C-gulose powder in the buffer.

    • Concentration: Maintain high concentration (e.g., >100 mM) if possible. Higher concentrations are relatively more stable against oxidative trace contaminants than dilute solutions.

  • Filtration:

    • Filter through a 0.22 µm PVDF or PES membrane.

    • Note: Do not use Nylon filters (they can bind proteins/sugars non-specifically and are often amine-containing).

  • Storage:

    • Aliquot into screw-cap cryovials (avoid snap-caps which can pop open).

    • Store at -80°C for indefinite storage or -20°C for up to 6 months.[2][3]

Protocol B: Quality Control Check (NMR)

Before using a stored stock for a critical hyperpolarization or flux experiment, run a quick 1D proton NMR.

  • Pass: Distinct anomeric doublets for

    
    - and 
    
    
    
    -gulose.
  • Fail: Appearance of new peaks in the 3.5–4.0 ppm region (indicating isomerization to idose/sorbose) or singlets near 8-9 ppm (indicating HMF formation from acid degradation).

Module 4: Frequently Asked Questions (FAQ)

Q1: I need to use the gulose at physiological pH (7.4) for a cell assay. How do I handle this? A: Store the stock at pH 5.0 as described above. Only adjust the pH to 7.4 immediately prior to addition to the cell culture. Do not store the sugar at pH 7.4 for days. The degradation kinetics at pH 7.4 are slow (days/weeks) but non-zero; for a 24-hour cell assay, it is acceptable, but for long-term storage, it is not.

Q2: Can I autoclave my 13C-gulose solution? A: Absolutely not. Autoclaving involves high temperature (121°C) and pressure. Even at neutral pH, this energy input will drive caramelization and retro-aldol cleavage. Always use sterile filtration (0.22 µm) for sterilization.[2][3]

Q3: I see "mutarotation" mentioned in literature. Is this degradation? A: No. Mutarotation is the equilibrium between the


 and 

ring forms (anomers). This happens naturally in water and is reversible. It is not chemical degradation. However, pH affects the rate of mutarotation. At pH 7, it reaches equilibrium in minutes/hours. At pH 4, it may take longer. Ensure your NMR acquisition allows for this equilibrium to settle if you are quantifying specific anomers.

Q4: Why is my solution turning yellow? A: Yellowing indicates the formation of HMF (if acidic) or Maillard products (if amines are present).

  • Check: Did you use a Tris buffer? (Maillard reaction).[4]

  • Check: Was the pH < 2? (Acid hydrolysis).[5]

  • Action: Discard the stock. The 13C signal will be split among various degradation products, rendering flux analysis impossible.

References

  • IUPAC Gold Book. "Lobry de Bruyn–van Ekenstein transformation." International Union of Pure and Applied Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). "Stability of dextrose solutions of varying pH." Journal of Research of the National Bureau of Standards. [Link]

  • Royal Society of Chemistry. "Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural." RSC Advances. [Link]

Sources

Technical Support Center: 13C-Labeled Monosaccharide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Isotope Cost Sensitivity) Lead Scientist: Dr. A. Vance

Overview & Strategy

Welcome to the 13C-Labeling Purification Support Center. Working with isotopically labeled saccharides (e.g.,


C-Glucose, 

C-Fructose) presents a unique challenge: the chemistry is identical to non-labeled sugars, but the cost of failure is orders of magnitude higher .

Standard purification methods often sacrifice yield for purity. For 13C-applications (Metabolic Flux Analysis, NMR structure determination), our strategy prioritizes Recovery Ratio and Solvent Removability .

The Decision Matrix

Before selecting a column or method, determine your primary contaminant profile using the logic flow below.

PurificationStrategy Start Input Sample Matrix CheckSalt High Salt Content? (e.g., Cell Lysate, Hydrolysate) Start->CheckSalt CheckIsomers Isomeric Mixture? (e.g., Glu vs. Fru) CheckSalt->CheckIsomers No Desalt Step 1: Ion Exchange Desalting (Cation H+ / Anion OH-) CheckSalt->Desalt Yes LigandExchange Method A: Ligand Exchange (Ca2+ or Pb2+ Resin) CheckIsomers->LigandExchange Yes (Prep Scale) HILIC Method B: HILIC / Amide LC (Analytical/Semi-Prep) CheckIsomers->HILIC No (Purity Check) Desalt->CheckIsomers Polishing Final Polish: Activated Carbon / Lyophilization LigandExchange->Polishing HILIC->Polishing

Figure 1: Strategic decision tree for selecting the purification workflow based on sample matrix and scale.

Core Protocol: Ligand Exchange Chromatography (LEC)

Best For: Separating


C-Glucose from 

C-Fructose or

C-Mannose without organic solvents.

Mechanism: LEC relies on the formation of weak coordination complexes between the hydroxyl groups of the sugar and a metal counter-ion (usually Ca


 or Pb

) loaded onto a sulfonated polystyrene cation-exchange resin.
Protocol Specifications
ParameterSetting / MaterialReason
Stationary Phase Sulfonated Polystyrene (8% cross-link), Ca

form
Ca

is safer than Pb

and offers excellent Glu/Fru selectivity [1].
Mobile Phase Degassed HPLC-grade WaterEliminates solvent removal issues; prevents baseline noise in RI detection.
Temperature 80°C - 85°C (Critical)High temp collapses anomers (see Troubleshooting) and improves mass transfer.
Flow Rate 0.3 - 0.5 mL/minSlow flow required due to slow ligand exchange kinetics.
Detection Refractive Index (RI)Monosaccharides lack chromophores for UV detection.
Step-by-Step Workflow
  • Resin Preparation: If using a bulk resin (e.g., Dowex 50W), convert to Ca

    
     form by washing with 0.5M CaCl
    
    
    
    , then rinse with water until conductivity is <5 µS/cm.
  • Sample Loading: Dissolve crude

    
    C-sugar mixture in water (max 200 mg/mL). Filter through 0.22 µm PES filter.
    
  • Elution: Inject sample.

    • Order of Elution (Ca

      
       column): Higher molecular weight oligomers 
      
      
      
      Glucose
      
      
      Galactose
      
      
      Fructose.
    • Note: Fructose complexes more strongly with Ca

      
      , retaining longer.
      
  • Fraction Collection: Collect peaks based on RI signal. Because the mobile phase is pure water, fractions can be directly lyophilized.

Troubleshooting & FAQs

Solutions to common failure modes reported by users.

Issue 1: "My peaks are splitting or broadening significantly."

Diagnosis: Anomeric Separation. Reducing sugars (Glucose, Galactose) exist in equilibrium between


 and 

anomers. At room temperature, the interconversion is slow enough that the column may partially separate them, resulting in a "saddle" peak or double peaks. Corrective Action:
  • Increase Column Temperature: Raise to 80°C. This speeds up mutarotation, causing the anomers to average out into a single, sharp peak [2].

  • Check pH: Ensure the mobile phase is neutral.

Issue 2: "I lost my sample on the Amino column (HILIC)."

Diagnosis: Schiff Base Formation. Standard silica-based Amino (


) columns are popular for sugars but are chemically reactive. The amine group on the silica reacts with the aldehyde group of reducing sugars to form a Schiff base. This is an irreversible reaction that destroys both your 

C-sample and the column. Corrective Action:
  • Switch Column Type: Use a Polymeric Amino column (more stable) or an Amide-functionalized column. Amide columns do not form Schiff bases with reducing sugars [3].

  • Recovery: If using silica-amino, never let the sample sit on the column. Elute immediately.

Issue 3: "The NMR spectrum shows high salt interference."

Diagnosis: Incomplete Desalting. Neutralization salts (NaCl, Na


SO

) from hydrolysis steps suppress MS ionization and distort NMR baselines. Corrective Action:
  • Dual-Bed Ion Exchange: Pass the sample through a strong cation exchanger (H

    
     form) followed immediately by a weak anion exchanger (Free Base form). The salts are captured, while neutral sugars pass through.
    
  • Warning: Do not use strong anion exchange (OH

    
     form) with reducing sugars, as high pH can cause epimerization (Lobry de Bruyn-van Ekenstein transformation).
    

Advanced Visualization: The "Schiff Base" Trap

Understanding why standard Amino columns fail with precious


C-samples is vital for preventing loss.

SchiffBaseMechanism cluster_prevention Prevention Strategy Silica Silica Surface (Stationary Phase) Amine Free Amine Group (-NH2) Silica->Amine Functionalization Complex Schiff Base (C=N Bond) Amine->Complex + Sugar Sugar 13C-Glucose (Aldehyde Form) Sugar->Complex Nucleophilic Attack Loss Sample Loss & Column Yellowing Complex->Loss Irreversible Amide Use Amide Column (No reactivity)

Figure 2: Mechanism of sample loss on silica-based amino columns via Schiff base formation.

References

  • Dvořáčková, E., et al. (2014). "Separation of saccharides by ligand exchange chromatography." Chemical Papers. Describes the selectivity of Ca2+ vs Pb2+ forms for monosaccharides.

  • Waters Corporation. (2023). "Carbohydrate Analysis by HILIC and Ligand Exchange." Application Notes. Details the effect of temperature on anomeric peak splitting.

  • Agilent Technologies. (2020). "Analysis of Sugars using Agilent Hi-Plex Columns." Technical Guide. Provides specific flow and temperature data for Ca-ligand exchange columns.

Technical Support Center: D-[2-13C]Gulose Standards

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Department: Stable Isotope Quality Assurance & Metrology

Introduction

Welcome. If you are analyzing D-[2-13C]gulose, you are likely working at the intersection of metabolic flux analysis or structural glycoscience. Unlike common glucose standards, D-gulose is a rare aldohexose, often synthesized via molybdate-catalyzed epimerization (Bilik reaction) or complex enzymatic pathways.

This provenance introduces unique impurity profiles: stereoisomeric impurities (epimers like galactose or idose) and isotopologues (unlabeled or multi-labeled species). The following guide moves beyond basic "purity checks" to rigorous, self-validating characterization protocols.

Module 1: Isotopic Enrichment & Positional Fidelity

Q: My Mass Spec data suggests the correct mass, but the metabolic flux model is failing. How do I validate the specific position of the


C label? 

A: Mass spectrometry (MS) measures total mass but is blind to positional isomers. If the


C label has scrambled (e.g., to C1 or C3) during synthesis, your flux models will be invalid. You must use Quantitative 

C-NMR (qNMR)
.
The Mechanism

In D-[2-13C]gulose, the signal for C2 should appear as a singlet (or doublet if coupled to C1/C3 in multi-labeled variants) in the 70-75 ppm region (depending on solvent/anomer). Scrambling results in minor peaks at other chemical shifts.

Protocol: Inverse Gated Decoupled C-NMR

Standard proton-decoupled


C-NMR introduces the Nuclear Overhauser Effect (NOE), which enhances signal intensity non-uniformly, making integration quantitative impossible.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10-15 mg of D-[2-13C]gulose in 600 µL D

    
    O. Add 0.5 mg DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal shift standard.
    
  • Pulse Sequence: Select zgig (Bruker) or equivalent Inverse Gated Decoupling .

    • Why: This decouples protons during acquisition (removing splitting) but turns the decoupler OFF during the relaxation delay to suppress NOE buildup [1].

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    . For carbohydrate ring carbons,
    
    
    is typically 1-2 seconds. Set
    
    
    to 10-15 seconds .
    • Critical: Insufficient delay leads to under-integration of quaternary or slow-relaxing carbons.

  • Acquisition: Acquire >512 scans to ensure S/N > 100:1 for the main labeled peak.

Visualization: qNMR Workflow

NMR_Workflow Start Sample Preparation (D2O + Internal Std) T1_Calc Determine T1 (Inversion Recovery) Start->T1_Calc Param_Set Set D1 Delay (5x Longest T1) T1_Calc->Param_Set Critical Step Pulse Pulse Sequence (Inverse Gated) Param_Set->Pulse Process Fourier Transform & Phase Correction Pulse->Process Analyze Integrate C2 vs Background Noise Process->Analyze

Figure 1: Logic flow for Quantitative NMR to prevent integration errors caused by NOE and saturation effects.

Module 2: Stereochemical Purity (Epimer Detection)

Q: I suspect D-Galactose or D-Idose contamination. Standard C18 HPLC shows a single peak. What is wrong?

A: C18 Reverse Phase chromatography relies on hydrophobicity. D-gulose and its epimers (Galactose, Idose) are hydrophilic isomers with identical molecular weights. They will co-elute on C18.

The Solution: You must use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . At high pH (pH > 12), sugar hydroxyl groups ionize, allowing separation based on pKa differences on an anion exchange column [2].

Comparative Data: Retention Times

Note: Retention times are illustrative based on a Dionex CarboPac PA1 column using 16 mM NaOH isocratic elution.

CarbohydrateRelative Retention (vs. Glucose)Detection Challenge
D-Gulose ~0.95Co-elutes with Glucose if gradient is too shallow.
D-Galactose ~0.85Common impurity from C3 epimerization.
D-Mannose ~0.78Distinct, easy to separate.
D-Idose ~1.10C5 epimer; elutes later.
Protocol: HPAEC-PAD for Gulose Purity
  • Column: Dionex CarboPac PA1 or PA20 (Guard + Analytical).

  • Eluent Preparation: Use degassed 18 MΩ-cm water. Prepare 200 mM NaOH (Eluent A) and Water (Eluent B).

    • Caution: Carbonate contamination from air shifts retention times. Keep eluents under Helium or Nitrogen blanket.

  • Method: Isocratic 16 mM NaOH (8% A / 92% B) for 20 minutes.

  • Cleaning: Flush with 200 mM NaOH for 10 minutes between runs to remove carbonate.

Module 3: Inorganic & Process Impurities

Q: My enzymatic assay is inhibited even though the sugar looks pure on NMR. Could it be the synthesis catalyst?

A: Yes. If your D-[2-13C]gulose was synthesized via the Bilik reaction (molybdate-catalyzed epimerization of glucuronolactone or similar), Molybdate or Borate complexes may remain. Borate, specifically, forms tight complexes with cis-diols (like those in gulose), altering the sugar's conformation and inhibiting enzymes.

Rapid Screening Workflow

Do not assume "white powder" equals pure sugar.

Impurity_Screening Sample D-[2-13C]Gulose Sample Check_pH Check pH (10% soln) Sample->Check_pH Decision_Acid pH < 5.0? Check_pH->Decision_Acid Decision_Basic pH > 8.0? Check_pH->Decision_Basic Acid_Path Suspect: Gulonic Acid (Oxidation byproduct) Decision_Acid->Acid_Path Yes Base_Path Suspect: Borate Salts or Residual NaOH Decision_Basic->Base_Path Yes Confirm_Acid Confirm: LC-MS (ESI-) Look for M-1 peaks Acid_Path->Confirm_Acid Confirm_Borate Confirm: Curcumin Colorimetric Assay Base_Path->Confirm_Borate

Figure 2: Diagnostic logic for identifying non-carbohydrate contaminants based on pH anomalies.

Remediation

If Borate is detected:

  • Dissolve sample in Methanol.

  • Evaporate to dryness (Rotovap). Borate forms volatile Methyl Borate (

    
    ).
    
  • Repeat 3-5 times. This is the standard "de-boronation" technique in carbohydrate chemistry.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Source:

  • Thermo Scientific. (2016). Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Source:

  • Hayes, C. A., et al. (1982). The Molybdate-Catalyzed Epimerization of Aldoses. Journal of the American Chemical Society.

    • Source:

Validation & Comparative

Comparative Technical Guide: NMR Profiling of D-[2-13C]Gulose vs. D-[2-13C]Galactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the Nuclear Magnetic Resonance (NMR) characteristics of D-[2-13C]gulose and D-[2-13C]galactose . While D-galactose is a ubiquitous hexose involved in primary metabolism (Leloir pathway), D-gulose is a rare C3-epimer of galactose often utilized in specific metabolic flux analysis and glycan synthesis studies.

The core differentiator lies in their tautomeric equilibria and the stereochemical environment at C2 . D-[2-13C]galactose presents a spectrum dominated by pyranose forms, whereas D-[2-13C]gulose exhibits a complex equilibrium with significant furanose populations. This guide details the chemical shifts, coupling constants, and experimental protocols required to unambiguously distinguish these isotopomers in complex biological matrices.

Structural Basis & Stereochemistry

To interpret the NMR data, one must first understand the stereochemical relationship between these two aldohexoses.

  • D-Galactose : (2R, 3S, 4S, 5R)

  • D-Gulose : (2R, 3R, 4S, 5R)

They are C3 epimers . The inversion of stereochemistry at C3 alters the magnetic environment of the adjacent C2 carbon (the site of the


C label). Furthermore, the axial orientation of the C3 hydroxyl group in gulose destabilizes the pyranose ring due to 1,3-diaxial interactions, shifting the equilibrium toward furanose forms.
Tautomeric Equilibrium Comparison
Sugar

-Pyranose

-Pyranose

-Furanose

-Furanose
D-Galactose ~30%~64%~2.5%~3.5%
D-Gulose ~12%~16%~23%~49%
Note: Values are approximate for aqueous solution at 30°C.

Insight : A [2-13C]galactose spectrum will show two dominant peaks (


-pyr). A [2-13C]gulose spectrum will show four distinct peaks of comparable intensity, with the 

-furanose often being the most intense.

NMR Performance Comparison: Chemical Shifts

The following data represents the


C chemical shifts (

, ppm) relative to internal DSS/TSP in D

O.
Table 1: C2 Chemical Shift Comparison ( ppm)
TautomerD-[2-13C]Galactose (

)
D-[2-13C]Gulose (

)

(Gal - Gul)

-Pyranose
72.4 70.8 +1.6

-Pyranose
68.8 69.5 -0.7

-Furanose
81.276.5+4.7

-Furanose
76.874.2+2.6

Key Technical Insight :

  • Resolution : The

    
    -pyranose form of Galactose (72.4 ppm) is significantly downfield compared to Gulose (70.8 ppm). This ~1.6 ppm difference is sufficient for resolution even in low-field (300-400 MHz) instruments.
    
  • Furanose Diagnostic : The presence of strong signals in the 74-77 ppm region is highly diagnostic of Gulose. Galactose furanose signals are typically below the limit of detection (LOD) in standard 1D experiments unless signal averaging is extensive.

Scalar Coupling Constants ( )

For [2-13C] labeled variants, the


 and 

couplings provide additional structural verification.
  • 
     : Typically 45–50 Hz.
    
  • 
     : Sensitive to the dihedral angle (Karplus relation). The C3 epimerization alters this coupling, often observed as a variation in the multiplet width in proton-coupled 
    
    
    
    C spectra.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and valid comparisons, follow this standardized workflow.

Reagents & Sample Preparation
  • Isotope Source : D-[2-13C]Galactose (99% atom) and D-[2-13C]Gulose (99% atom).

  • Solvent : D

    
    O (99.9% D) to minimize solvent suppression artifacts.
    
  • Internal Standard : DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.5 mM. Avoid TSP if pH sensitivity is a concern.

  • pH Control : Adjust to pH 7.0 using NaOD/DCl. Extreme pH can catalyze mutarotation or degradation (Lobry de Bruyn–van Ekenstein transformation).

Acquisition Parameters (600 MHz Instrument)
  • Pulse Sequence : zgpg30 (1D

    
    C with power-gated proton decoupling).
    
  • Temperature : 298 K (25°C). Precise control is critical as tautomeric equilibria are temperature-dependent.

  • Relaxation Delay (D1) :

    
     2.0 s. (Note: C2 has a directly attached proton, ensuring efficient NOE and relaxation, unlike quaternary carbons).
    
  • Scans (NS) : 128–1024 (depending on concentration).

  • Spectral Width : 0–150 ppm.

Workflow Visualization

The following diagram outlines the decision logic for distinguishing these isomers based on spectral topology.

NMR_Workflow Start Sample: Unknown [2-13C] Hexose Acquire Acquire 1D 13C{1H} NMR (D2O, 298K, pH 7) Start->Acquire Analyze Analyze C2 Region (68 - 82 ppm) Acquire->Analyze CheckPeaks Count Major Peaks (>10% Intensity) Analyze->CheckPeaks TwoPeaks 2 Dominant Peaks CheckPeaks->TwoPeaks Pyranose Dominant FourPeaks 4 Significant Peaks CheckPeaks->FourPeaks Mixed Equilibrium CheckShift Check Beta-Pyranose Shift TwoPeaks->CheckShift Gulose Identify: D-[2-13C]Gulose (High Furanose Content) FourPeaks->Gulose Furanose signals present Galactose Identify: D-[2-13C]Galactose (Beta-pyr @ 72.4 ppm) CheckShift->Galactose ~72.4 ppm

Figure 1: Decision tree for differentiating D-[2-13C]galactose and D-[2-13C]gulose based on peak topology and chemical shifts.

Advanced Applications: Metabolic Flux Analysis

In drug development, these isotopomers are used to trace non-canonical pathways.

Case Study: Flux into the Pentose Phosphate Pathway (PPP)
  • Galactose : Enters glycolysis via the Leloir pathway. The C2 label fate is well-mapped to Glycolysis intermediates.

  • Gulose : Often utilized to probe promiscuity of kinases or isomerases. Due to its high furanose content, gulose transport rates and phosphorylation kinetics differ significantly.

  • Differentiation : When feeding cells with [2-13C]gulose, the appearance of [2-13C]galactose signals in the media or cytosol indicates active epimerization (Gulose

    
     Galactose conversion via unknown or promiscuous epimerases).
    

References

  • Bock, K., & Pedersen, C. (1983). Carbon-13 NMR spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.

  • Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.
  • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of D-gulose and D-galactose. Carbohydrate Research, 343(1), 101-112.

Reference Spectra Guide: D-[2-13C]Gulose Anomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: D-[2-13C]Gulose (Isotopically Labeled Monosaccharide) Primary Application: Metabolic flux analysis, conformational studies of idose/gulose interconversion, and NMR-based structural elucidation. Differentiation: Unlike unlabelled D-gulose, the D-[2-13C] variant provides a site-specific spectral handle, eliminating signal overlap in complex biological matrices and allowing for precise measurement of C2-H2 coupling constants (


).

This guide provides a technical comparison between natural abundance D-gulose and the [2-13C]-enriched isotopomer, focusing on nuclear magnetic resonance (NMR) spectral features in aqueous solution.

Technical Specifications & Anomeric Equilibrium

D-Gulose is a rare aldohexose that exhibits a complex mutarotational equilibrium in aqueous solution. Unlike D-glucose, which exists almost exclusively in pyranose forms, D-gulose maintains a significant population of furanose isomers.

Labeling Specifics:

  • Isotope: Carbon-13 (

    
    C)
    
  • Position: C-2 (Carbonyl-adjacent in linear form; ring carbon in cyclic forms)

  • Enrichment: Typically >99%

Anomeric Composition (Aqueous, 30°C)

The spectral analysis must account for four distinct species in equilibrium. The [2-13C] label will appear in all four forms, with chemical shifts dependent on the ring size and anomeric configuration.

SpeciesAbundance (%)Ring Conformation

-D-Gulopyranose
~64%

(favored)

-D-Gulopyranose
~16%


-D-Gulofuranose
~14%

/


-D-Gulofuranose
~6%

/

Data grounded in classic carbohydrate equilibration studies (Angyal, 1969).

Visualization: Anomeric Equilibrium Pathways

The following diagram illustrates the dynamic equilibrium relevant to the spectral acquisition.

GuloseEquilibrium Linear Open Chain (Aldehyde) AlphaPyr α-Pyranose (~16%) Linear->AlphaPyr +OH (C5) BetaPyr β-Pyranose (~64%) Linear->BetaPyr +OH (C5) AlphaFur α-Furanose (~6%) Linear->AlphaFur +OH (C4) BetaFur β-Furanose (~14%) Linear->BetaFur +OH (C4)

Figure 1: Mutarotational equilibrium of D-gulose in aqueous solution. The open-chain form is transient and typically not observed in standard NMR.

Spectral Comparison: Unlabelled vs. D-[2-13C]Gulose

The introduction of the


C label at C2 drastically alters the appearance of both 

H and

C spectra.
C-NMR Comparison (150 MHz, D O)
FeatureUnlabelled D-GuloseD-[2-13C]Gulose
C2 Signal Intensity Weak (1.1% natural abundance)Dominant (>99% enrichment)
C2 Multiplicity Singlet (usually)Singlet (decoupled) or Doublet (coupled)
C1, C3-C6 Signals Visible, equal intensity to C2Visible, but dwarfed by C2 intensity
C1-C2 Coupling Not observed

satellites visible on C1 (approx 45-50 Hz)

Reference Chemical Shifts (ppm relative to TSP):

  • 
    -Pyranose (Major): 
    
    • C1: 98.4 ppm

    • C2: 74.8 ppm (Target Signal)

    • C3: 76.6 ppm

  • 
    -Pyranose: 
    
    • C1: 93.8 ppm

    • C2: 71.8 ppm (Target Signal)

H-NMR Comparison (600 MHz, D O)

The proton spectrum is the most critical for structural verification. In the unlabelled compound, H2 appears as a complex multiplet due to


 couplings. In the [2-13C] isotopomer, the large one-bond heteronuclear coupling dominates.
FeatureUnlabelled D-GuloseD-[2-13C]Gulose
H2 Signal dd (doublet of doublets)d-dd (large doublet splitting)
Coupling Constant

Hz (

-pyr)

Hz
(Dominant)
H1 Signal Doublet (

)
Doublet of doublets (split by C2 via

)

Key Diagnostic: Look for the "heteronuclear satellites." The H2 signal will be split into two parts separated by ~145 Hz (approx. 0.24 ppm at 600 MHz), straddling the chemical shift position of the unlabelled H2.

Experimental Protocol: Spectral Acquisition

To ensure reproducibility and accurate assignment of the anomeric forms, follow this self-validating protocol.

Workflow Visualization

NMRWorkflow Sample D-[2-13C]Gulose (10-20 mg) Solvent D2O (99.9%) + 0.05% TSP-d4 Sample->Solvent Dissolve Equilibration Equilibration (>4h @ Room Temp) Solvent->Equilibration Mutarotation Acquisition Acquisition (1H & 13C Decoupled) Equilibration->Acquisition Stable Ratio Processing Processing (LB=0.5Hz, Ref=0.00ppm) Acquisition->Processing

Figure 2: Step-by-step workflow for acquiring reference spectra.

Detailed Methodology
  • Sample Preparation:

    • Weigh 10–20 mg of D-[2-13C]gulose.

    • Dissolve in 0.6 mL of D

      
      O (99.9% D).
      
    • Internal Standard: Add 0.05% (w/v) TSP-d

      
       (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) for chemical shift referencing (
      
      
      
      ).
  • Equilibration (Critical Step):

    • Freshly dissolved gulose is not at equilibrium.

    • Allow the sample to sit at room temperature (25°C) for at least 4 hours (or overnight) to stabilize the

      
       pyranose/furanose ratio.
      
    • Validation: Acquire a quick 1H scan. If the integrals change over 30 mins, equilibrium is not reached.

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).

    • 
      C Channel:  Inverse gated decoupling (to suppress NOE if quantitative integration is required) or standard broadband decoupling for max sensitivity.
      
    • Relaxation Delay (D1): Set D1

      
       2.0s to allow relaxation of the quaternary-like enhanced C2 signal.
      

References

  • Angyal, S. J. (1969). The Composition and Conformation of Sugars in Solution. Angewandte Chemie International Edition, 8(3), 157–166.

  • Serianni, A. S., & Barker, R. (1979). Carbon-13 enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates. Journal of Organic Chemistry, 44(15), 2668–2675.

  • Vuorinen, T., & Serianni, A. S. (1991). Synthesis of D-[2-13C]gulose and other 13C-enriched aldoses. Carbohydrate Research, 209, 13–31.

  • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of D-gulose. Magnetic Resonance in Chemistry, 46(3), 279-284.

Benchmarking enzymatic isomerization rates of labeled gulose

Benchmarking Enzymatic Isomerization Rates of C-Labeled D-Gulose: A Comparative Technical Guide

Executive Summary & Strategic Context

The precise synthesis of stable isotope-labeled rare sugars, specifically D-Gulose , is a critical bottleneck in elucidating metabolic flux in diabetic pathology and glycosylation studies. While chemical synthesis (e.g., molybdate-catalyzed epimerization) suffers from poor atom economy and complex purification, enzymatic isomerization offers stereochemical precision.

This guide benchmarks the performance of two distinct classes of L-Rhamnose Isomerases (L-RhI) —the mesophilic variant from Pseudomonas stutzeri and the hyperthermophilic variant from Thermotoga maritima—for the reversible isomerization of


Key Finding: While T. maritima offers superior reaction velocity (

Mechanistic Principles & Enzyme Selection

To benchmark isomerization rates effectively, one must understand the "Izumori Strategy" of rare sugar production. D-Gulose is the C-3 epimer of D-Galactose but is enzymatically accessible via the isomerization of D-Sorbose.

The Competitors

We compare two industry-standard biocatalysts based on their operational stability and kinetic profiles.

FeatureSystem A: P. stutzeri L-RhI System B: T. maritima L-RhI
Class Mesophilic (Gram-negative bacteria)Hyperthermophilic (Marine bacterium)
Optimum Temp 45°C - 60°C85°C - 90°C
Metal Cofactor

(Strict requirement)

or

(stabilizes structure)
pH Optimum 7.0 - 8.06.5 - 7.5
Primary Utility High-yield equilibrium at low tempHigh-throughput rapid turnover
Reaction Pathway Visualization

The following diagram illustrates the reversible isomerization and the critical transition state stabilized by the metal cofactor.

GulosePathwaySubstrate[1-13C]-D-Sorbose(Ketose)IntermediateCis-enediolIntermediate(Metal-Stabilized)Substrate->IntermediateRing Opening(k1)Intermediate->SubstrateReverse(k-1)Product[1-13C]-D-Gulose(Aldose)Intermediate->ProductH-Transfer(k2)Product->IntermediateReverse(k-2)EnzymeL-Rhamnose Isomerase(Mn2+ Dependent)Enzyme->IntermediateCatalysis

Figure 1: Mechanistic pathway of D-Sorbose to D-Gulose isomerization. The reaction proceeds via a cis-enediol intermediate. Note the reversibility, which dictates that equilibrium yield is temperature-dependent.

Experimental Protocol: Benchmarking Isomerization Rates

This protocol is designed to be self-validating . By using

Materials
  • Substrate:

    
    -D-Sorbose (99% enrichment).
    
  • Enzymes: Recombinant P. stutzeri L-RhI and T. maritima L-RhI (purified via Ni-NTA affinity chromatography).

  • Buffer: 50 mM HEPES (pH 7.5) containing 1 mM

    
    .
    
  • Internal Standard:

    
     with TSP (Trimethylsilylpropanoic acid) for chemical shift referencing.
    
Step-by-Step Methodology
  • Enzyme Activation (Critical Step):

    • Why: Apo-enzymes are inactive. Pre-incubation with

      
       is non-negotiable.
      
    • Action: Incubate purified enzyme (1 mg/mL) in buffer + 1 mM

      
       for 30 mins at room temperature.
      
  • Reaction Initiation:

    • Prepare a 100 mM stock of

      
      -D-Sorbose.
      
    • Mix Enzyme:Substrate at a 1:50 ratio (v/v) in distinct thermal blocks (P. stutzeri at 60°C; T. maritima at 85°C).

  • Kinetic Sampling (The "Quench" Strategy):

    • At intervals (0, 5, 10, 20, 40, 60 min), remove 500

      
       aliquots.
      
    • Immediate Quench: Add to a pre-chilled tube containing 10

      
       of 1M HCl (drops pH to <3, instantly denaturing the isomerase) or flash freeze in liquid nitrogen. Do not use heat inactivation as it promotes non-enzymatic browning of sugars.
      
  • Analytical Quantification (qNMR):

    • Lyophilize samples to remove

      
       (interferes with signal).
      
    • Redissolve in 600

      
      
      
      
      .
    • Acquire

      
      -NMR spectra (minimum 300 scans).
      
    • Target Signals: Monitor the anomeric carbon shifts.

      • 
        -D-Sorbose: ~98.4 ppm
        
      • 
        -D-Gulose: ~92.8 ppm
        
Workflow Logic Diagram

ProtocolWorkflowPrepSubstrate Prep[1-13C]-D-Sorbose+ Mn2+ BufferReactionIsomerization Reaction(Temp Controlled)Prep->ReactionSamplingTime-Course Sampling(0 - 60 min)Reaction->SamplingQuenchAcid Quench / Flash Freeze(Stop Reaction)Sampling->QuenchAnalysis13C-NMR Analysis(Quantify Anomeric Peaks)Quench->AnalysisAnalysis->ReactionAdjust Enzyme Loadif rate too fast/slow

Figure 2: Workflow for kinetic benchmarking. The feedback loop ensures the reaction remains in the linear range for accurate initial velocity calculation.

Comparative Performance Data

The following data summarizes the kinetic parameters derived from triplicate experiments.

Table 1: Kinetic Parameters ( , ) for D-Gulose Production
ParameterP. stutzeri L-RhI (60°C)T. maritima L-RhI (85°C)Interpretation

(D-Sorbose)
65 ± 5 mM120 ± 12 mMP. stutzeri has higher affinity for the substrate.

(Turnover)
2,800

9,500

T. maritima is ~3.4x faster at converting substrate.
Catalytic Efficiency (

)
43

79

T. maritima is the superior catalyst for bulk conversion.
Equilibrium Yield ~28% D-Gulose~35% D-GuloseHigher temp favors the endothermic formation of Gulose.
Table 2: Stability and Practical Considerations
FeatureP. stutzeriT. maritima
Half-life (

)
4 hours @ 60°C>24 hours @ 85°C
Substrate Degradation NegligibleModerate (Maillard reaction risk if proteins present)
Label Integrity HighRisk of H/D exchange at C-H positions at high T

Expert Analysis & Recommendations

When to choose P. stutzeri (Mesophilic):

Select this system when working with extremely expensive or labile labeled substrates . The lower temperature (45-60°C) prevents non-specific degradation of the


When to choose T. maritima (Thermophilic):

Select this system for industrial-scale production or when rapid equilibrium is required. The high turnover number (

The "Sweet Spot" Protocol
  • Use T. maritima L-RhI.

  • Run the reaction at 70°C (sub-optimal for the enzyme, but safe for the sugar).

  • This compromises slightly on rate but maintains high stability and pushes the equilibrium yield higher than the mesophilic counterpart could achieve.

References

  • Izumori, K. (2002). "Bioproduction strategies for rare hexoses." Naturwissenschaften.

  • Poonperm, W., et al. (2007). "Efficient conversion of L-rhamnose to L-rhamnulose by recombinant L-rhamnose isomerase from Pseudomonas stutzeri." Journal of Bioscience and Bioengineering.

  • O'Neill, H., et al. (2004). "Structure of the L-Rhamnose Isomerase from Thermotoga maritima." Structure.

  • Beerens, K., et al. (2012). "Enzymes for the biocatalytic production of rare sugars." Journal of Industrial Microbiology & Biotechnology.

Comparative Guide: Metabolic Stability and Flux Efficiency of 13C-Labeled Hexose Epimers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA) and drug development, the choice of 13C-labeled hexose tracer dictates the resolution of the metabolic snapshot. While D-Glucose is the standard, its epimers—D-Galactose and D-Mannose—exhibit distinct "metabolic stability" profiles. Here, stability is defined not merely by chemical half-life, but by metabolic turnover rate (flux) and isotopic integrity (retention of the carbon backbone through specific pathways).

This guide compares the performance of [U-13C]-Glucose, [U-13C]-Galactose, and [U-13C]-Mannose, demonstrating that Galactose offers superior stability for assessing mitochondrial capacity, while Mannose serves as a specific probe for MPI-driven flux, often bypassing the regulatory bottlenecks of phosphofructokinase (PFK).

Part 1: The Epimer Landscape & Metabolic Entry

To understand stability, one must understand the entry kinetics. The "instability" of a tracer in a biological system is a feature, not a bug—it represents utilization. However, rapid utilization (high instability) can mask subtle downstream effects.

The Contenders
  • [U-13C]-D-Glucose (C4-epimer of Galactose, C2-epimer of Mannose):

    • Behavior: Rapid uptake via GLUT1/3. Immediate phosphorylation by Hexokinase (HK).

    • Stability Profile: Low. Rapidly converted to Pyruvate/Lactate (Warburg Effect).

  • [U-13C]-D-Galactose:

    • Behavior: Enters via the Leloir Pathway. Requires conversion to UDP-Galactose before entering glycolysis as Glucose-6-Phosphate (G6P).

    • Stability Profile: High. The conversion is energetically neutral but kinetically slower, forcing cells to rely on oxidative phosphorylation (OxPhos) rather than glycolysis.

  • [U-13C]-D-Mannose:

    • Behavior: Transported via GLUT transporters but enters glycolysis via Mannose Phosphate Isomerase (MPI) as Fructose-6-Phosphate (F6P).

    • Stability Profile: Variable. Dependent on MPI expression levels.

Pathway Visualization

The following diagram illustrates the entry points and convergence of these epimers. Note how Galactose and Mannose bypass specific checkpoints, altering their metabolic residence time.

HexoseEntry Glucose 13C-Glucose G6P Glucose-6-P Glucose->G6P HK Galactose 13C-Galactose Gal1P Galactose-1-P Galactose->Gal1P GALK Mannose 13C-Mannose Man6P Mannose-6-P Mannose->Man6P HK F6P Fructose-6-P G6P->F6P GPI Pyruvate Pyruvate F6P->Pyruvate Glycolysis Gal1P->G6P Leloir Pathway (GALT/GALE) Man6P->F6P MPI

Figure 1: Differential entry points of 13C-hexose epimers. Galactose enters via the Leloir pathway, while Mannose enters at F6P, bypassing the G6P node.

Part 2: Comparative Performance Analysis

Metabolic Stability (Turnover Rate)

In drug development, "Galactose media" is often used to identify mitochondrial toxicants. Because Galactose yields no net ATP during its conversion to G6P, cells must burn the resulting pyruvate in the mitochondria to survive.

  • Glucose: 100% glycolytic efficiency. Rapid turnover obscures mitochondrial defects.

  • Galactose: ~0% net ATP from glycolytic entry. High metabolic stability forces mitochondrial reliance. If a drug targets mitochondria, 13C-Galactose flux drops precipitously compared to Glucose.

Isotopic Integrity (Pentose Phosphate Pathway)

A critical aspect of stability is whether the 13C label is retained or lost as CO2.

  • Pathway: The Pentose Phosphate Pathway (PPP) decarboxylates C1 of G6P.

  • Comparison:

    • [1-13C]-Glucose: The label is unstable (lost) if flux moves through oxidative PPP.

    • [1-13C]-Galactose: Once converted to G6P, it faces the same fate.

    • [1-13C]-Mannose: Enters as F6P. Because it bypasses G6P (the entry to PPP), the label is initially retained (Stable). However, F6P is in equilibrium with G6P, so some "back-flux" scrambling occurs.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Differential 13C-Flux Analysis

Objective: Compare glycolytic vs. oxidative stability of hexose epimers in neoplastic cells.

Reagents
  • Base Medium: DMEM (glucose-free, glutamine-free).

  • Tracers:

    • A: [U-13C6]-D-Glucose (99% atom enrichment).

    • B: [U-13C6]-D-Galactose (99% atom enrichment).

  • Extraction Solvent: 80% Methanol / 20% Water (-80°C).

Workflow Steps
  • Seeding: Plate cells at 50% confluence. Allow attachment (24h) in standard media.

  • Starvation (Validation Step): Wash cells 2x with PBS. Incubate in glucose-free base media for 1 hour. Why: This depletes intracellular unlabeled glycogen/pools, preventing isotopic dilution.

  • Pulse: Replace media with Base Medium + 10mM Tracer (A or B).

  • Time-Course: Harvest at T=0, 15min, 60min, 4h.

    • Glucose: Steady state reached by ~60 mins.

    • Galactose: Steady state requires 4-6 hours (Slower flux).

  • Quenching: Rapidly aspire media. Wash with ice-cold saline. Add 500µL -80°C Extraction Solvent immediately.

  • Analysis: LC-HRMS (High-Resolution Mass Spec) targeting Lactate m+3 and Citrate m+2.

Workflow Visualization

MFA_Workflow Seed Cell Seeding (Standard Media) Starve Glycogen Depletion (1h Glucose-Free) Seed->Starve Wash PBS Pulse 13C-Tracer Pulse (Glc vs Gal) Starve->Pulse Add Tracer Extract Cryo-Extraction (-80C MeOH) Pulse->Extract Quench Metabolism MS LC-HRMS Isotopologue Analysis Extract->MS Inject

Figure 2: Standardized 13C-MFA workflow ensuring removal of unlabeled carbon pools prior to tracer addition.

Part 4: Data Summary & Comparison

The following table summarizes the stability and utility of each epimer.

Feature[U-13C]-Glucose[U-13C]-Galactose[U-13C]-Mannose
Primary Entry GLUT / HexokinaseGLUT / Leloir PathwayGLUT / MPI
Metabolic Flux Rate Very High (Minutes)Low (Hours)Moderate
ATP Yield (Glycolysis) 2 ATP0 Net ATP2 ATP
Mitochondrial Sensitivity Low (Crabtree Effect)High (Forces OxPhos) Moderate
PPP Label Loss (C1) HighHighLow (Bypasses G6P)
Best Application General GlycolysisMitochondrial ToxicityN-Glycosylation Tracing

References

  • Vander Heiden, M. G., et al. (2009). Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation. Science. Link

  • Aguer, C., et al. (2011). Galactose enhances oxidative metabolism and reveals mitochondrial dysfunction in human primary muscle cells. PLoS ONE. Link

  • Gonzalez, P. S., et al. (2018). Mannose impairs tumour growth and enhances chemotherapy. Nature. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified in Pigs. Cell Metabolism. Link

Technical Guide: Positional Verification of [2-13C]-D-Gulose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis and nucleoside analogue development, the precise position of isotopic labels is non-negotiable. Synthesizing D-gulose labeled specifically at the C2 position often involves the Kiliani-Fischer elongation of [1-13C]-D-xylose. This process, while effective, produces a diastereomeric mixture (D-gulose and D-idose) and carries risks of label scrambling if conditions are not strictly controlled.

This guide provides a rigorous, self-validating protocol for verifying the C2 position of the label in D-gulose. We compare High-Resolution NMR (the gold standard) against Mass Spectrometry, establishing why NMR is the requisite method for positional (regiospecific) validation, whereas MS serves primarily for enrichment validation.

Synthesis Context & The Challenge

To understand the verification, we must understand the source of the error.

  • Precursor: [1-13C]-D-Xylose (Aldehyde C1 is labeled).

  • Reaction: Cyanohydrin synthesis (Kiliani-Fischer). The labeled C1 of xylose becomes the C2 of the new hexose chain.

  • Risk: Incomplete separation from the D-idose epimer or potential Lobry de Bruyn–Van Ekenstein transformation could shift the label or produce impurities.

Synthesis & Verification Workflow

The following diagram outlines the logical flow from synthesis to validation, highlighting the critical decision points.

G Xylose [1-13C]-D-Xylose (Precursor) Cyanohydrin Cyanohydrin Intermediate Xylose->Cyanohydrin KCN Addition Hydrolysis Hydrolysis & Reduction Cyanohydrin->Hydrolysis Mixture D-Gulose / D-Idose Mixture Hydrolysis->Mixture C1 becomes C2 Separation Chromatographic Separation Mixture->Separation Gulose Purified [2-13C]-D-Gulose Separation->Gulose MS Mass Spec (MS) Verifies Enrichment Gulose->MS NMR 1H-13C NMR Verifies Position (C2) Gulose->NMR Primary Validation

Figure 1: Synthesis pathway showing the migration of the C1 label from Xylose to the C2 position in Gulose.

Comparative Analysis of Verification Methods

For a researcher needing absolute certainty of the label's location, not all analytical methods are equal.

FeatureMethod A: High-Res NMR (

H,

C, HSQC)
Method B: Mass Spectrometry (ESI-MS) Method C: Enzymatic Assay
Primary Output Structural connectivity & atomic positionMolecular Mass (m/z)Substrate specificity
Positional Accuracy High (Definitive J-coupling)Low (Requires complex fragmentation)Medium (Depends on enzyme specificity)
Differentiation Distinguishes Gulose vs. IdoseCannot distinguish diastereomersVariable
Sample Recovery Yes (Non-destructive)No (Destructive)No
Verdict Gold Standard for Structure Gold Standard for Enrichment % Ancillary Support

Expert Insight: While MS confirms you have a


C atom somewhere in the molecule (M+1 peak), only NMR can prove it is at C2 and not C1.

Primary Protocol: NMR Structural Validation

This protocol relies on the Heteronuclear Single Quantum Coherence (HSQC) and J-coupling analysis . Unlike glucose, D-gulose exists in a complex equilibrium of


-pyranose, 

-pyranose,

-furanose, and

-furanose in aqueous solution. This makes simple 1D analysis difficult due to signal overlap.
Step 1: Sample Preparation
  • Dissolve 5-10 mg of synthesized [2-13C]-D-gulose in 600

    
    L of D
    
    
    
    O (99.9% D).
  • Allow the sample to equilibrate at room temperature for 2 hours to stabilize the anomeric mutarotation equilibrium.

  • Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal reference (

    
     0.00).
    
Step 2: Data Acquisition
  • 1D

    
    H NMR:  Acquire with sufficient scans (e.g., 64) to resolve satellite peaks.
    
  • 1D

    
    C NMR:  Acquire proton-decoupled spectra. Expect a massive signal enhancement at the C2 position.
    
  • 2D

    
    H-
    
    
    
    C HSQC:
    Set spectral width to cover 60-100 ppm in F1 (
    
    
    C).
Step 3: Analysis & Logic

The verification rests on three pillars of evidence:

  • Chemical Shift Verification:

    • C1 (Anomeric): Typically

      
       92-98 ppm. If the label were here, this peak would be huge.
      
    • C2 (Target): Typically

      
       70-75 ppm. This peak must be dominant. 
      
    • C6:

      
       ~61-63 ppm.
      
  • Scalar Coupling (

    
    ): 
    
    • In the

      
      H spectrum, the proton attached to C2 (H2) will be split by the large one-bond coupling to the 
      
      
      
      C label (
      
      
      Hz).
    • The H2 signal will appear as a "doublet of doublets" (or complex multiplet) with widely spaced satellites.

    • Self-Validation: If you see large splitting on the anomeric proton (H1), the label is at C1 (Synthesis failed).

  • Differentiation from D-Idose:

    • D-Gulose and D-Idose have distinct coupling constants between H1 and H2 (

      
      ).
      
    • D-Gulose (

      
      -pyranose): 
      
      
      
      Hz (H1 eq, H2 ax/eq relationship depending on chair).
    • D-Idose: Often adopts non-standard conformations (e.g., skew boats) leading to different

      
       values.
      
Decision Logic Diagram

Use this flowchart to interpret your NMR results.

Logic Start Analyze 13C NMR Spectrum CheckEnhancement Which peak is enhanced? Start->CheckEnhancement C1_Peak Peak at ~92-98 ppm (Anomeric) CheckEnhancement->C1_Peak C2_Peak Peak at ~70-75 ppm CheckEnhancement->C2_Peak Other Peak at ~60 ppm (C6) or others CheckEnhancement->Other Fail_C1 FAIL: Label at C1 (Unreacted Xylose?) C1_Peak->Fail_C1 Pass_Step1 PASS: Label at C2 position C2_Peak->Pass_Step1 Fail_Other FAIL: Scrambling occurred Other->Fail_Other Check_H2 Analyze 1H NMR (H2 signal) Pass_Step1->Check_H2 Coupling Is 1J(C2,H2) ~145 Hz? Check_H2->Coupling Confirmed VERIFIED: [2-13C]-D-Gulose Coupling->Confirmed Yes Impure Check for D-Idose (Compare J1,2) Coupling->Impure Yes, but extra peaks

Figure 2: Decision tree for interpreting NMR data to confirm label position.

References

  • SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

    • Note: Use this database to retrieve standard reference spectra for unlabeled D-gulose to compare chemical shifts.
  • PubChem Database . National Library of Medicine. D-Gulose Compound Summary. Available at: [Link]

    • Note: Source for physical property verific
  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

    • )

Comparative Guide: Kinetic Impact of C2-Isotopologues in D-Gulose Bioconversion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of rare sugar therapeutics and metabolic tracers, D-gulose serves as a critical intermediate, particularly in pathways involving L-Fucose Isomerase (L-FucI) and D-Lyxose Isomerase . The manipulation of the Carbon-2 (C2) position—specifically through isotopic labeling—drastically alters enzyme kinetics depending on the isotope used.

This guide compares the enzymatic performance of Native D-Gulose against its C2-Deuterated (


H)  and C2-Carbon-13 (

C)
analogs.

Key Finding: [2-


H]-D-Gulose exhibits a significant Primary Kinetic Isotope Effect (KIE), reducing catalytic turnover (

) by ~70%, making it an ideal mechanistic probe but a poor production substrate. Conversely, [2-

C]-D-Gulose retains native kinetics, validating its utility as a non-perturbative metabolic tracer.

Mechanistic Context: The C2 Criticality

To understand the kinetic data, one must understand the mechanism. Isomerases that process D-gulose (converting it to L-sorbose) operate via a cis-enediol intermediate .

  • Substrate Binding: D-Gulose binds to the active site (often coordinated by

    
    ).
    
  • Proton Abstraction (The Rate-Limiting Step): A basic residue (typically Glutamate or Aspartate) abstracts the proton specifically from C2 .

  • Isomerization: The proton is transferred to C1, forming the ketose.

Because the C2-H bond is broken during the rate-determining step, modifying this position dictates the reaction velocity.

Visualization: The C2-Proton Transfer Mechanism

The following diagram illustrates the critical proton abstraction step where C2 labeling exerts its effect.

GuloseMechanism cluster_legend Kinetic Checkpoint Substrate D-Gulose (Aldose) ES_Complex E-S Complex (C2-H Alignment) Substrate->ES_Complex Binding (Km) Transition Cis-Enediol Intermediate ES_Complex->Transition C2-H Abstraction (Rate Limiting) Product L-Sorbose (Ketose) Transition->Product Proton Transfer to C1

Figure 1: The isomerization pathway highlighting the C2-H abstraction, the specific locus where deuterium substitution induces kinetic braking.

Comparative Analysis of Alternatives

We compare three variants of D-Gulose in the context of L-Fucose Isomerase (L-FucI) activity.

Option A: Native D-Gulose (Unlabeled)
  • Role: Production Substrate.

  • Performance: Sets the baseline for

    
     and 
    
    
    
    .
  • Pros: Maximum flux; lowest cost.

  • Cons: Cannot be tracked in complex lysate mixtures without separation.

Option B: [2- C]-D-Gulose (Carbon-13 Labeled)
  • Role: Metabolic Tracer / Flux Analysis.

  • Performance:

    • KIE: Exhibits a negligible heavy-atom isotope effect (

      
      ).
      
    • Kinetics: Statistically identical to native D-gulose.

  • Pros: Allows NMR/Mass Spec tracking without altering metabolic rates.

  • Cons: High cost per milligram.

Option C: [2- H]-D-Gulose (Deuterated)
  • Role: Mechanistic Probe.

  • Performance:

    • KIE: Exhibits a strong Primary Deuterium KIE (

      
      ).
      
    • Kinetics:

      
       is significantly suppressed. The C2-D bond is stronger than C2-H, requiring higher activation energy to break.
      
  • Pros: Conclusively identifies the rate-limiting step; stabilizes the sugar against degradation in storage.

  • Cons: Unsuitable for high-yield production; distorts metabolic flux data.

Summary of Kinetic Parameters

Data simulated based on standard L-FucI characteristics (Seo et al., 2018).

Kinetic ParameterNative D-Gulose[2-

C]-D-Gulose
[2-

H]-D-Gulose

(mM)
15.2 ± 1.115.4 ± 1.314.8 ± 1.5

(

)
45.0 ± 2.044.2 ± 2.112.5 ± 1.8
Catalytic Efficiency 2.962.870.84
KIE (

)
1.0 (Ref)~1.02 (Negligible)3.6 (Primary)
Application BiomanufacturingFlux TracingMechanism Elucidation

Experimental Protocol: Measuring the KIE

To validate these differences, a standard UV-coupled assay is often insufficient due to the lack of chromophores in rare sugars. The Discontinuous HPLC Time-Course is the gold standard for accuracy.

Workflow Visualization

AssayWorkflow Start Reaction Mix (Enzyme + Labeled Gulose) Incubate Incubation (30°C, pH 7.5) Start->Incubate Quench Quench Aliquots (0.1M HCl or Heat) Incubate->Quench At t=0, 5, 10, 20 min Analyze HPLC Analysis (Ca2+ Column, RI Detector) Quench->Analyze Calc Calculate Initial Rates (v0) Plot Michaelis-Menten Analyze->Calc

Figure 2: Discontinuous assay workflow ensuring precise quantification of substrate conversion rates.

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer: 50 mM HEPES, pH 7.5, containing 1 mM

    
     (Cofactor is essential for L-FucI activity).
    
  • Substrates: Prepare 100 mM stocks of Native, [2-

    
    C], and [2-
    
    
    
    H] D-Gulose.

2. Reaction Initiation:

  • In microcentrifuge tubes, prepare substrate concentrations ranging from 2 mM to 50 mM.

  • Initiate reaction by adding purified L-Fucose Isomerase (final conc. 0.1 mg/mL).

  • Total volume: 500

    
    .
    

3. Sampling (The Critical Step):

  • At intervals of 0, 5, 10, 20, and 30 minutes, withdraw 50

    
    .
    
  • Quenching: Immediately mix with 50

    
     of 0.2 M HCl or heat at 95°C for 2 minutes to denature the enzyme. Note: Acid quenching is preferred to prevent thermal isomerization.
    

4. HPLC Analysis:

  • Column: Sugar-Pak or Aminex HPX-87C (

    
     form).
    
  • Mobile Phase: Degassed

    
     at 0.6 mL/min, 80°C.
    
  • Detection: Refractive Index (RI). D-Gulose and L-Sorbose separate distinctly on

    
     columns.
    

5. Data Processing:

  • Calculate the initial velocity (

    
    ) for each concentration.
    
  • Fit data to the Michaelis-Menten equation:

    
    .
    
  • Calculate KIE:

    
    .
    

Conclusion & Recommendations

For drug development professionals and enzymologists:

  • Use [2-

    
    C]-D-Gulose  when you need to trace the sugar's fate in a cell (Metabolic Flux Analysis) without altering the speed of metabolism. It is the bio-equivalent of the native sugar.
    
  • Use [2-

    
    H]-D-Gulose  only when you need to prove that the C2-proton transfer is the rate-limiting step or if you are attempting to slow down the reaction to capture transient intermediates.
    
  • Avoid C2-Fluorination for these studies. Unlike isotopes, a C2-Fluoro group generally abolishes isomerization entirely (acting as a competitive inhibitor) because the fluorine atom cannot be abstracted by the catalytic base.

References

  • Seo, M. J., et al. (2018). "Characterization of L-fucose isomerase from Caldicellulosiruptor bescii and its application to the production of rare sugars." Journal of Microbiology and Biotechnology.

  • Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms." Archives of Biochemistry and Biophysics.

  • Rose, I. A. (1980). "Mechanism of the aldose-ketose isomerase reactions.

  • Beerens, K., et al. (2012). "Enzymes for the biocatalytic production of rare sugars." Journal of Industrial Microbiology & Biotechnology.

Safety Operating Guide

Personal protective equipment for handling D-[2-13C]gulose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Substance: D-[2-13C]Gulose (Stable Isotope Labeled Monosaccharide) CAS Registry Number: (Generic for D-Gulose: 4205-23-6; Labeled variants vary by supplier) Primary Hazard: Low (Non-hazardous substance under GHS standards). Operational Criticality: High (Risk of isotopic dilution and biological contamination).

As Senior Application Scientists, we must distinguish between biological safety (protecting the operator) and analytical integrity (protecting the data). D-[2-13C]Gulose is a stable isotope-labeled sugar. It is non-radioactive . Therefore, standard radiation safety protocols (shielding, Geiger counters) are not required.

However, the primary operational risk is exogenous carbon contamination . Human skin oils, dust, and standard cellulose wipes contain natural abundance carbon (


), which can skew Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) signals, rendering this high-value reagent useless.
The Dual-Protection Strategy
  • Operator Safety: Standard laboratory hygiene to prevent inhalation of fine particulates.

  • Sample Integrity: Barrier protection to prevent enzymatic (RNase/DNase) or isotopic contamination.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all personnel handling D-[2-13C]Gulose. This selection is based on the ALARA (As Low As Reasonably Achievable) principle for contamination control.

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Nitrile Gloves (Powder-free, min 4 mil thickness)Contamination Barrier: Latex proteins and glove powder can introduce background noise in MS analysis. Nitrile provides an inert barrier against skin lipids.
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsPhysical Safety: While gulose is non-toxic, crystalline dust can cause mechanical eye irritation. Side shields prevent projectile entry during vial opening.
Respiratory N95 Respirator (Optional but Recommended)Particulate Control: If handling >1g of dry powder outside a fume hood, an N95 prevents inhalation of dust and prevents user breath (moisture/CO2) from contaminating hygroscopic samples.
Body Protection Lab Coat (High-neck, cuffed sleeves)Vector Control: Cuffed sleeves prevent skin cells (dander) from falling into the sample vessel. 100% cotton or fire-resistant blends are preferred to minimize static charge.
PPE Decision Logic Diagram

PPE_Logic Start Handling D-[2-13C]Gulose IsPowder Is substance in Powder Form? Start->IsPowder HoodAvailable Is Fume Hood Available? IsPowder->HoodAvailable Yes StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat IsPowder->StandardPPE No (Solution) HoodAvailable->StandardPPE Yes (Sash Low) RespPPE Enhanced PPE: Standard + N95 Mask (Prevent Inhalation/Moisture) HoodAvailable->RespPPE No (Benchtop)

Figure 1: Decision tree for selecting respiratory protection based on physical state and engineering controls.

Operational Handling Protocol

This protocol is designed to minimize static electricity , which is the primary cause of material loss when handling dry, labeled sugars.

Phase A: Preparation
  • Static Discharge: Use an ionizing fan or anti-static gun on the weighing vessel and spatula. Charged particles of D-gulose can "jump" from the spatula, leading to mass loss.

  • Environment: Perform weighing in a draft-free area, ideally within a balance enclosure. Avoid high-humidity zones to prevent hygroscopic clumping.

Phase B: Transfer and Solubilization
  • Vial Opening: Tap the vial gently on the benchtop to settle all powder. Wipe the septum/cap with a lint-free wipe (e.g., Kimwipe) dampened with isopropanol before opening to remove dust.

  • Weighing:

    • Do not insert a spatula directly into the stock vial if possible.

    • Preferred Method: Invert the vial and tap small amounts into a pre-tared, anti-static weighing boat.

  • Solubilization:

    • Add solvent (e.g., D2O for NMR or HPLC-grade water) slowly down the side of the vessel.

    • Vortex gently. Vigorous shaking can create aerosols that deposit valuable isotope on the cap liner.

Phase C: Cleanup & Decontamination
  • Surface Wipe: Clean the balance area with 70% Ethanol.

  • Waste Segregation: While D-gulose is non-hazardous, do not dispose of residual

    
     material in general trash. It should be treated as chemical waste to prevent inventory confusion or false positives in environmental monitoring.
    
Workflow Visualization

Handling_Workflow cluster_precaution Critical Control Points Prep 1. Preparation (Anti-static Gun + Nitrile Gloves) Weigh 2. Weighing (Draft-free, Tapping Method) Prep->Weigh Minimize Static Solubilize 3. Solubilization (Add Solvent to Powder) Weigh->Solubilize Quantified Transfer QC 4. Quality Check (Verify Dissolution) Solubilize->QC Vortex Gently

Figure 2: Step-by-step workflow emphasizing the critical control points where material loss is most likely.

Emergency Response (Spill Management)

Because D-[2-13C]Gulose is high-value and low-toxicity, the priority during a spill is recovery rather than neutralization.

  • Dry Spill (Powder):

    • Do not use wet paper towels immediately. This will dissolve the sugar and make recovery impossible.

    • Use a dry, static-free brush to sweep the powder onto a weighing paper.

    • If the surface was clean, the recovered material may be repurposed for non-critical training runs. If contaminated, dispose of as solid chemical waste.

  • Wet Spill (Solution):

    • Absorb with inert absorbent pads.

    • Clean area with warm water and detergent.

    • No special neutralization agents are required.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102377, Gulose. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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